The general process for determining the structure of a compound like bisnoryangonin involves a multi-technique approach. The workflow below outlines the key stages and decision points.
Based on standard practices in natural product chemistry [1] [2], here are the detailed methodologies for the key experiments outlined above.
NMR is the most powerful technique for determining the complete structure of an unknown compound in solution [1].
MS is used to determine the molecular weight and elemental composition of the compound [1].
This technique is particularly informative for compounds like this compound that contain a chromophore.
The table below summarizes the expected outcomes from each analytical technique for a compound like this compound.
| Technique | Primary Information Obtained | Role in Structure Elucidation |
|---|---|---|
| NMR Spectroscopy | Carbon skeleton, functional groups, atom connectivity, stereochemistry. | Primary tool for determining the complete planar structure and relative configuration [1]. |
| Mass Spectrometry | Exact molecular mass, molecular formula, fragmentation pattern. | Provides the molecular formula and confirms the overall mass of the molecule [1]. |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax), confirms chromophore presence. | Characterizes the conjugated π-electron system, vital for comparing to known chromophores. |
| IR Spectroscopy | Characteristic functional groups (e.g., O-H, C=O, C-O). | Supports identification of key functional groups suggested by NMR and MS. |
To apply this framework specifically to this compound, I suggest the following steps:
For researchers aiming to replicate or build upon this work, here is a summary of the key experimental methodology based on the referenced study [1].
Engineering the microbial host is crucial for achieving high titers. The following table compares the production levels reported in the study, demonstrating the impact of strain engineering [1].
| E. coli Strain | Relevant Genotype / Characteristics | Production Titer of 11-Methoxy-bisnoryangonin |
|---|---|---|
| Parental Strain | C41(DE3) with pET-opT5M & pET22-4P | Low (Approx. 6.2 mg/L) |
| Engineered Strain | ∆COS1 (L-tyrosine overproducer) with pET-opT5M & pET22-4P | 52.8 mg/L |
The following diagram illustrates the complete de novo biosynthetic pathway for 11-methoxy-bisnoryangonin in engineered E. coli, from glucose to the final product.
De novo biosynthetic pathway of 11-methoxy-bisnoryangonin from glucose in engineered E. coli.
The diagram below shows how this compound serves as a branch point for the biosynthesis of other compound classes.
This compound as a biosynthetic precursor to yangonin and endiandric acids.
Styrylpyrones represent a structurally diverse class of fungal polyketide-derived natural products characterized by a distinctive α-pyrone ring linked to a styryl group at the 6-position. These compounds have attracted significant research interest due to their wide spectrum of biological activities and medicinal potential. Fungal styrylpyrones are predominantly found in medicinal mushrooms belonging to the genera Phellinus and Inonotus (Hymenochaetaceae family), including species such as P. linteus, P. igniarius, P. ribis, I. obliquus, and I. xeranticus [1]. These fungi have been extensively utilized in traditional medicine systems across Russia, Baltic countries, and Asia for treating various conditions including cancer, diabetes, bacterial and viral infections, and gastric ulcers [1].
The pharmaceutical relevance of styrylpyrone compounds is evidenced by their demonstrated anti-oxidative, anti-inflammatory, cytotoxic, anti-platelet aggregation, anti-diabetic, anti-dementia, and anti-viral effects in experimental systems [1]. Notably, styrylpyrone polyphenols from Inonotus obliquus have shown promising antitumor proliferation inhibition activities, making them attractive candidates for anticancer drug development [2]. Hispidin, one of the most extensively studied fungal styrylpyrones, has been reported to exhibit protein kinase C (PKC) inhibitory activity and β-secretase (BACE1) inhibition, suggesting potential applications in neurodegenerative disorders [1]. The unique and unprecedented carbon skeleton of fused styrylpyrone represents an attractive molecular scaffold for pharmacological applications and drug discovery efforts.
The biosynthesis of styrylpyrones in fungi follows the general phenylpropanoid pathway, with key modifications specific to fungal systems. The core pathway involves sequential enzymatic transformations that convert the aromatic amino acid phenylalanine into various styrylpyrone scaffolds:
Table 1: Key Enzymes in Fungal Styrylpyrone Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|
| PAL | 4.3.1.25 | L-Phenylalanine → trans-Cinnamic acid + NH₃ | - |
| C4H | 1.14.14.91 | trans-Cinnamic acid + O₂ + NADPH → p-Coumaric acid + H₂O + NADP⁺ | NADPH, O₂, Cytochrome P450 |
| 4CL | 6.2.1.12 | p-Coumaric acid + ATP + CoA → p-Coumaroyl-CoA + AMP + PPi | ATP, CoA, Mg²⁺ |
| SPS | 2.3.1.- | Hydroxycinnamoyl-CoA + 2 Malonyl-CoA → Styrylpyrone + 2CO₂ + CoA | Malonyl-CoA |
The SPS enzyme belongs to the type III polyketide synthase (PKS) family and shares significant sequence homology with plant chalcone synthases (CHS) [3]. However, unlike typical CHS enzymes that catalyze Claisen condensation to form chalcone backbones, SPS facilitates lactonization of the linear triketide intermediate to yield the characteristic pyrone ring structure [3]. This key difference in cyclization mechanism highlights the functional diversification within the type III PKS family.
Fungal styrylpyrones exhibit considerable structural diversity, primarily through variations in hydroxylation patterns, O-methylation, prenylation, and oxidative coupling reactions that occur after formation of the basic styrylpyrone scaffold. The most fundamental styrylpyrone compounds include hispidin and bisnoryangonin, which serve as precursors for more complex derivatives:
These core structures can undergo further enzymatic modifications including dimerization (e.g., 3,14'-bihispidinyl), prenylation, and oxidative cyclization to produce more complex molecules such as phelligridins, inotilones, and other derivatives with enhanced biological activities [1].
Table 2: Representative Fungal Styrylpyrone Compounds and Their Sources
| Compound | Fungal Source | Structural Features | Reported Bioactivities |
|---|---|---|---|
| Hispidin | P. hispidus, P. linteus, I. obliquus | 3,4-Dihydroxystyryl, 4-OH pyrone | Antioxidant, PKC inhibitor, BACE1 inhibitor |
| This compound | P. hispidus, G. spectabilis | 4-Hydroxystyryl, 4-OH pyrone | Antioxidant, anti-inflammatory |
| 3,14'-Bihispidinyl | P. pomaceus | Hispidin dimer | Antioxidant |
| Inotilone | Inonotus spp. | Additional fused ring systems | COX and XO inhibition |
| Phelligridins | P. igniarius | Fused pyrano-benzopyrandione | Cytotoxic |
The biosynthesis of styrylpyrones in fungi is subject to complex regulatory mechanisms, with nitric oxide (NO) emerging as a key signaling molecule. Research using Inonotus obliquus as a model system has demonstrated that coculture with Phellinus morii triggers a transient NO burst that enhances the expression of PAL, 4CL, and SPS genes, leading to increased production of styrylpyrone polyphenols [2]. However, this NO burst also results in S-nitrosylation of these key enzymes, which modifies reactive cysteine thiols to form S-nitrosothiols (SNOs), consequently inhibiting their catalytic activities [2] [5].
This S-nitrosylation represents a post-translational feedback mechanism that prevents overproduction of styrylpyrone compounds following induction. The regulation is bidirectional, as inhibition of S-nitrosoglutathione reductase (GSNOR) leads to reduced S-nitrosylation of PAL, 4CL, and SPS, enhancing their activities and increasing styrylpyrone accumulation [2]. Conversely, inhibition of thioredoxin reductase (TrxR) increases S-nitrosylation of these enzymes, reducing their activities and decreasing styrylpyrone production [2].
Regulatory Network of NO Signaling in Styrylpyrone Biosynthesis
The thioredoxin (Trx) system plays a crucial role in reversing NO-mediated enzyme inhibition through denitrosylation of S-nitrosylated PAL, 4CL, and SPS. In Inonotus obliquus, thioredoxin proteins (IoTrx1, IoTrx2, IoTrx3) demonstrate denitrosylation activity toward S-nitrosylated biosynthetic enzymes via trans-denitrosylation or mixed disulfide intermediates [2]. This denitrosylation activity is potentiated following S-nitrosylation of Trx proteins at non-catalytic cysteine residues (Cys40 in IoTrx1, Cys60 in IoTrx3) [2].
The interplay between Trx and GSNOR creates a fine-tuned regulatory circuit that maintains redox homeostasis and controls styrylpyrone biosynthesis. Trx-mediated denitrosylation is counterbalanced by Trx-dependent transnitrosylation of GSNOR, creating a feedback loop that modulates the denitrosylation capacity of the Trx system [2]. This sophisticated regulatory mechanism ensures appropriate production of styrylpyrone compounds in response to environmental stimuli while preventing metabolic overload.
Early studies on Polyporus hispidus revealed that styrylpyrone biosynthesis is photoregulated, with specific action spectra showing maximal response to light at 380 nm and 440 nm [6] [7]. Low energies of white light effectively induce styrylpyrone formation, along with increased activities of phenylpropanoid pathway enzymes [6] [8]. This photoregulation represents an additional layer of control that connects styrylpyrone production to environmental light conditions, possibly as an adaptive response in natural habitats.
Recent advances in synthetic biology and metabolic engineering have enabled the heterologous production of styrylpyrone compounds in microbial hosts, providing alternative platforms for large-scale production beyond traditional extraction from native fungal sources:
E. coli Systems: Successful production of 11-methoxy-bisnoryangonin (52.8 mg/L) has been achieved in engineered E. coli ∆COS1 strains harboring a five-gene artificial biosynthetic pathway (optal, sam5, com, 4cl2nt, pnpks) from Piper nigrum [3]. The strategy involved engineering L-tyrosine overproduction and assembling the pathway across two vectors (pET-opT5M and pET22-4P) for optimal expression [3].
Yeast Systems: Saccharomyces cerevisiae has been engineered for de novo biosynthesis of diverse plant-derived styrylpyrones, including 7,8-dihydro-5,6-dehydrokavain (DDK, 4.40 μM), desmethoxyyangonin (DMY, 1.28 μM), and yangonin (Y, 0.10 μM) [4] [9]. This was achieved by reconstructing the styrylpyrone biosynthetic pathway with high substrate promiscuity and engineering yeast endogenous metabolism, including aromatic amino acid biosynthesis and double bond reductases [4].
Table 3: Heterologous Production of Styrylpyrones in Microbial Systems
| Host System | Engineered Pathway Components | Target Compound | Titer Achieved | Key Engineering Strategies |
|---|---|---|---|---|
| E. coli ∆COS1 | optal, sam5, com, 4cl2nt, pnpks | 11-Methoxy-bisnoryangonin | 52.8 mg/L | L-Tyrosine overproduction, two-vector system |
| S. cerevisiae | kava SPS, 4CL, endogenous reductases | DDK, DMY, Yangonin | 4.40 μM, 1.28 μM, 0.10 μM | CRISPR δ-integration, aromatic amino acid engineering |
| E. coli C41(DE3) | 4cl2nt, pnpks | 11-Methoxy-bisnoryangonin | ~6.2 mg/L (parental strain) | Heterologous expression of SPS and 4CL |
Effective metabolic engineering for enhanced styrylpyrone production involves multiple optimization strategies:
The identification of styrylpyrone biosynthetic genes typically involves transcriptome analysis of producing fungi under inducing conditions, followed by homology-based screening using known type III PKS sequences as queries:
For functional characterization of SPS enzymes, in vitro enzyme assays are performed using purified recombinant protein incubated with potential starter substrates (hydroxycinnamoyl-CoAs) and malonyl-CoA in appropriate buffer systems [3]. Reaction products are typically analyzed by HPLC and LC-MS to identify the specific styrylpyrone compounds formed.
Investigating the regulatory role of NO in styrylpyrone biosynthesis requires specialized techniques for detecting protein S-nitrosylation:
SNO-RAC (S-Nitrosothiol Resin-Assisted Capture): Proteins are extracted under dark conditions in HENS buffer (250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 1% SDS). Free thiols are blocked with methyl methanethiosulfonate (MMTS), followed by selective reduction of SNOs with ascorbate and capture onto thiopropyl sepharose beads. Captured proteins are identified by Western blotting with specific antibodies [2].
Biotin-Switch Technique: Free thiols are blocked with MMTS, SNOs are reduced with ascorbate and biotinylated with biotin-HPDP, followed by affinity purification using streptavidin-agarose and detection by immunoblotting [5].
Enzyme Activity Assays: Comparison of enzyme activities (PAL, 4CL, SPS) under denitrosylating conditions (with DTT) versus S-nitrosylating conditions (with GSNO) to assess functional impact of S-nitrosylation [2] [5].
Metabolic Engineering Workflow for Styrylpyrone Production
The biosynthesis of styrylpyrones in fungi represents a sophisticated metabolic pathway that integrates primary metabolism with specialized metabolite production through complex regulatory networks. Significant progress has been made in elucidating the core enzymatic steps, regulatory mechanisms, and strategies for heterologous production of these valuable compounds.
Future research directions should focus on several key areas:
The PnPKS gene (also referred to as pnpks in studies) was identified from a black pepper leaf transcriptome through homology search with chalcone synthase (CHS)-like type III polyketide synthases (PKS) [1].
To achieve de novo synthesis of 11-methoxy-bisnoryangonin from simple sugar in E. coli, researchers constructed an artificial biosynthetic pathway using five genes housed in two plasmids [1].
The table below summarizes the components of this engineered system:
| Component | Description | Role in Pathway |
|---|---|---|
| Host Strain | Engineered L-tyrosine overproducing E. coli ∆COS1 [1] | Provides abundant precursor (L-tyrosine) from glucose. |
| Plasmid 1: pET-opT5M | Contains genes: optal (TAL), sam5 (C3H), com (COMT) [1] | Converts L-tyrosine to ferulic acid. |
| Plasmid 2: pET22-4P | Contains genes: 4cl2nt (4CL), pnpks (PnPKS) [1] | Activates ferulic acid to feruloyl-CoA and catalyzes condensation and lactonization to form 11-methoxy-bisnoryangonin. |
| Culture Conditions | Minimal glucose medium; antibiotics (Ampicillin, Kanamycin); 24-hour culture [1] | - |
| Production Titer | Up to 52.8 mg/L in the engineered ∆COS1 strain (P3) [1] | An ~8.5-fold increase over the parental strain. |
This pathway illustrates a multi-step enzymatic conversion from a simple carbon source to a valuable secondary metabolite. The diagram below outlines the logical flow of this process.
Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin production in E. coli.
The following methodology is adapted from the research paper, detailing the core experiments for the heterologous production of 11-methoxy-bisnoryangonin [1].
1. Gene Cloning and Plasmid Construction
2. Heterologous Expression in E. coli
3. In vitro Enzyme Activity Assay
The table below consolidates key quantitative findings from the study for quick reference [1].
| Parameter | Value / Description | Context / Strain |
|---|---|---|
| Production Titer | 52.8 mg/L | Engineered E. coli ∆COS1 (P3) strain |
| Fold Increase | ~8.5-fold | Compared to parental E. coli C41(DE3) (P2) strain |
| Culture Duration | 24 hours | Time to achieve reported titer |
| Antibiotics | Kanamycin (50 mg/L), Ampicillin (100 mg/L) | For maintaining plasmids in culture medium |
| Key Substrate | Feruloyl-CoA | Starter substrate for PnPKS enzyme |
| Extender Substrate | Malonyl-CoA (2 molecules) | Substrate for polyketide chain elongation |
11-Methoxy-bisnoryangonin is classified as a styrylpyrone, a type of plant metabolite known for various biological activities [1]. The table below summarizes its core characteristics.
| Characteristic | Description |
|---|---|
| Chemical Classification | Styrylpyrone [1] |
| Biosynthetic Origin | Found in plants like Piper nigrum (black pepper) and Piper methysticum (kava) [1] [2]. |
| Enzyme Responsible | Styrylpyrone synthase (SPS)-like type III polyketide synthase (PKS) [1]. |
| Core Biosynthetic Action | Lactonization of a linear triketide intermediate formed from a feruloyl-CoA starter substrate and two malonyl-CoA extender units [1]. |
| Primary Research Significance | Produced as a single compound in engineered E. coli, avoiding complex mixtures from plant extracts [1]. |
Producing 11-methoxy-bisnoryangonin in a heterologous host like E. coli provides a pure and scalable supply. The established artificial pathway uses five key genes integrated into two plasmids within an engineered L-tyrosine overproducing E. coli strain (∆COS1) [1].
Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin production in engineered E. coli. [1]
For researchers aiming to replicate this microbial production, the table below outlines the key experimental components and conditions.
| Experimental Component | Description / Specification |
|---|---|
| Production Host Strain | Engineered E. coli ∆COS1 (derivative of C41(DE3)), with mutations for L-tyrosine overproduction (ΔtyrR::tyrAfbr, aroGfbr) [1]. |
| Expression Vectors | Two plasmids: pET-opT5M (KanR) and pET22-4P (AmpR) [1]. |
| Culture Medium | Minimal glucose medium [1]. |
| Antibiotics | Kanamycin (50 mg/L) and Ampicillin (100 mg/L) [1]. |
| Culture Duration | 24 hours [1]. |
| Reported Production Titer | Up to 52.8 mg/L in the ∆COS1 strain, which is an 8.5-fold increase over the parental E. coli strain harboring the same plasmids [1]. |
11-Methoxy-bisnoryangonin is a styrylpyrone, and compounds in this class demonstrate a range of significant pharmacological activities [1]. While detailed mechanistic studies for 11-methoxy-bisnoryangonin are ongoing, its structural analog yangonin provides strong insights into its potential mechanisms and applications [2].
Established molecular targets and potential therapeutic effects of the structural analog yangonin. [2]
Based on the known activities of yangonin and the styrylpyrone class, the following table outlines the promising research directions for 11-methoxy-bisnoryangonin.
| Research Area | Rationale & Supporting Evidence from Analogues |
|---|---|
| Analgesia | Yangonin significantly reduces nociception and inflammatory hyperalgesia via spinal CB1 receptors in rat models [2]. |
| Neuroprotection / Anxiolytics | Styrylpyrones are linked to anxiolytic effects. Yangonin is a potent MAO-B inhibitor, which may contribute to central nervous system effects [1] [2]. |
| Anti-inflammatory | Yangonin is the strongest COX-II inhibitor among major kavalactones, suggesting potential for 11-methoxy-bisnoryangonin [2]. |
| Antimicrobial / Antifungal | Yangonin displays activity against several fungal species, indicating a potential research direction for this compound [2]. |
| Anticancer / Antiviral | Various styrylpyrones from mushrooms have shown anti-cancer and antiviral activities in preliminary studies [1]. |
The established method for its production in engineered E. coli provides a reliable and scalable system for yielding a single, pure compound, facilitating further pharmacological testing and development [1].
Styrylpyrone-class compounds represent a structurally diverse group of natural products predominantly found in medicinal fungi belonging to the genera Phellinus and Inonotus. These fungi, including species such as P. linteus, P. igniarius, P. ribis, I. obliquus, and I. xeranticus, have been extensively utilized in traditional medicine systems across various cultures for the treatment of cancer, diabetes, bacterial and viral infections, and ulcers [1] [2]. Notably, these medicinal mushrooms have demonstrated an exceptional safety profile, with no adverse effects reported in traditional use, indicating their safe nature for therapeutic applications [1]. While polysaccharides, particularly β-glucan, have historically been considered the primary bioactive constituents responsible for the therapeutic effects of medicinal mushrooms, emerging evidence suggests that low molecular weight compounds, including the yellow polyphenol pigments composed of styrylpyrone classes, play crucial pharmacological roles [1] [2].
The significance of styrylpyrone compounds extends beyond their direct medicinal applications to their ecological functions within fungal organisms. These pigments are thought to perform roles analogous to those of flavonoids in plants, serving as protective agents against environmental stressors and contributing to the organism's defensive mechanisms [1]. The unique and unprecedented carbon skeleton of fused styrylpyrone presents an attractive molecular scaffold for pharmacological applications, stimulating considerable research interest in both understanding their biological effects and exploring their potential as lead compounds for drug development [1] [2]. Recent years have witnessed accelerated research efforts focused on identifying and characterizing these active low-MW compounds from medicinal mushrooms, with particular emphasis on their diverse therapeutic properties and underlying mechanisms of action.
Styrylpyrones in Phellinus species exhibit remarkable structural diversity, yet they all share a common molecular framework centered on the styrylpyrone core structure. This fundamental architecture consists of a pyrone ring linked to a phenolic moiety through an ethylene bridge [1]. The simplest members of this class include hispidin and bisnoryangonin, which serve as foundational structures from which more complex derivatives are synthesized through various biochemical modifications [3]. The structural variations among styrylpyrones arise primarily through differences in substitution patterns on the aromatic rings, oxidation states, and the formation of dimeric or oligomeric structures through oxidative coupling [1].
The most significant structural distinction within the styrylpyrone class lies in their oxidation patterns and degree of saturation. Fungal styrylpyrones typically feature a 7,8-unsaturated double bond in the pyrone ring, while plant-derived analogs often exhibit additional modifications including saturation at the 7,8-position and methylation at the C-4 position [3]. These structural differences not only influence their physicochemical properties but also their biological activities and potential therapeutic applications. The table below summarizes the key structural features and representatives of each major class:
Table: Structural Classification of Major Styrylpyrone Compounds
| Structural Class | Representative Compounds | Key Structural Features | Natural Sources |
|---|---|---|---|
| Simple Monomers | Hispidin, this compound | Basic styrylpyrone skeleton with varying hydroxylation patterns | P. linteus, P. igniarius, I. obliquus |
| Complex Monomers | Phelligridins, Inotilone | Fused ring systems, additional oxygenation, substituents | P. igniarius, Inonotus species |
| Dimers & Oligomers | 3,14'-Bihispidinyl, Phellinins | Oxidative coupling products of monomeric units | Phellinus sp. KACC93057P |
| Plant-derived | Yangonin, Desmethoxyyangonin | C-4 methylation, varied saturation patterns | Piper methysticum |
The structural complexity of styrylpyrones expands significantly through the formation of dimeric structures and highly oxygenated derivatives. Compounds such as phellinins A1 and A2, isolated from the culture broth of Phellinus sp. KACC93057P, demonstrate the molecular diversity achievable within this class [4]. These compounds are characterized by their orange coloration, specific solubility profiles (readily soluble in DMSO and methanol, poorly soluble in CHCl₃ and water, and insoluble in hexane), and distinctive UV absorption maxima at 257 and 391 nm, indicative of the characteristic styrylpyrone moiety [4]. Their structural elucidation revealed molecular formulas of C₂₈H₃₂O₅, with a molecular mass of 448, as determined by ESI-mass measurements [4].
Further complexity is observed in compounds such as phelligridimer A, which features a highly oxygenated and unsaturated 26-membered macrocyclic structure, representing one of the most architecturally sophisticated members of this class [1]. The diversity of these structures is further enriched by derivatives such as phelligridins C-F, which incorporate pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one frameworks, demonstrating the extensive chemical space encompassed by styrylpyrone derivatives [1]. The quantitative physicochemical parameters for several key styrylpyrone compounds are summarized in the table below:
Table: Physicochemical Properties of Selected Styrylpyrone Compounds
| Compound | Molecular Formula | Molecular Weight | UV Maxima (nm) | Solubility Characteristics |
|---|---|---|---|---|
| Phellinin A1 | C₂₈H₃₂O₅ | 448 | 257, 391 | Soluble in DMSO, MeOH; poorly soluble in CHCl₃, H₂O; insoluble in hexane |
| Hispidin | C₁₃H₁₀O₅ | 246 | ~370 (approx.) | Similar polarity profile |
| This compound | C₁₂H₁₀O₄ | 218 | ~350 (approx.) | Similar polarity profile |
Styrylpyrone compounds demonstrate potent antioxidant activities, primarily attributed to their ability to scavenge free radicals and mitigate oxidative stress through multiple pathways. The mechanism underlying these effects involves direct free radical neutralization and modulation of endogenous antioxidant systems [1]. Research has revealed that specific styrylpyrones, including hispidin and its derivatives, exhibit significant radical scavenging capacity against various reactive oxygen and nitrogen species [1]. This antioxidant potential is further enhanced in dimeric structures such as 3,14'-bihispidinyl, which demonstrates superior activity compared to monomeric forms due to the increased number of phenolic hydroxyl groups available for radical quenching [1].
The anti-inflammatory properties of styrylpyrones are mediated through complex interactions with key inflammatory signaling pathways. Inotilone and related phenylpropanoid polyketides from Inonotus species have been identified as potent inhibitors of both cyclooxygenase (COX) and xanthine oxidase (XO) enzymes, which are critical mediators of the inflammatory response [1]. Additional research has demonstrated that davallialactone from Inonotus xeranticus exerts anti-inflammatory effects through Src kinase-targeted mechanisms in lipopolysaccharide-activated RAW264.7 cells, suppressing the production of pro-inflammatory mediators including nitric oxide, prostaglandin E₂, and tumor necrosis factor-α [1]. These multifaceted anti-inflammatory actions position styrylpyrones as promising candidates for the development of novel anti-inflammatory therapeutics with potentially reduced side effects compared to conventional nonsteroidal anti-inflammatory drugs.
Recent investigations have revealed significant beneficial effects of styrylpyrone compounds on metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD). In a high-fat and high-fructose diet (HFD)-induced NAFLD mouse model, the ethyl acetate fraction from P. linteus mycelia (PL-EA), rich in styrylpyrone compounds, markedly alleviated hepatic lipid accumulation and improved fasting glucose levels [5]. The therapeutic mechanisms involved comprehensive modulation of lipid and glucose metabolic homeostasis through upregulation of pgc-1α, sirt1 genes, and adiponectin, while simultaneously downregulating gck and srebp-1c expression [5]. At the protein level, PL-EA treatment increased PPARγ, pAMPK, and PGC-1α expression while suppressing SREBP-1 and NF-κB in the livers of HFD-fed mice [5].
The individual styrylpyrone compounds, hispidin and hypholomine B, have been identified as primary active constituents responsible for these observed metabolic benefits. In HepG2 cells exposed to oleic and palmitic acids (O/P) to induce lipid accumulation, both hispidin and hypholomine B significantly reduced lipid accumulation through inhibition of upregulated lipogenesis and modulation of energy metabolism-related genes, including ampk and pgc-1α [5]. These findings elucidate the molecular mechanisms through which styrylpyrone compounds ameliorate NAFLD, involving coordinated regulation of key metabolic pathways that control hepatic lipid synthesis, oxidation, and overall energy homeostasis. The diagram below illustrates the principal metabolic pathways modulated by styrylpyrone compounds in NAFLD:
Figure 1: Metabolic pathways modulated by styrylpyrone compounds in NAFLD treatment. Solid arrows represent activation/induction, dashed arrows indicate inhibition/suppression.
Styrylpyrone compounds demonstrate remarkable cytotoxic properties against various cancer cell lines, positioning them as promising candidates for anti-cancer drug development. The cytotoxic mechanisms are multifaceted, involving induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at specific checkpoints, and inhibition of metastatic processes [1]. Specific derivatives such as phelligridins C-F have shown pronounced cytotoxic effects against multiple cancer cell models, with their potency influenced by structural features including the degree of oxygenation and the presence of specific functional groups [1]. The unique molecular architecture of these compounds enables interactions with diverse cellular targets, contributing to their anti-cancer efficacy.
The anti-cancer mechanisms of styrylpyrones have been partially elucidated through studies on specific Phellinus species. P. linteus extracts containing styrylpyrone components have been shown to activate different pathways to induce apoptosis in prostate cancer cells, while also modulating lung cancer growth arrest and apoptosis through specific molecular signatures [1]. Further evidence demonstrates that protein-bound polysaccharide from Phellinus linteus induces G2/M phase arrest and apoptosis in SW480 human colon cancer cells, suggesting that synergistic interactions between polysaccharides and low molecular weight compounds like styrylpyrones may contribute to the overall medicinal effects of these fungi [1]. The diverse cytotoxic profiles of styrylpyrone compounds across different cancer types highlight their potential as versatile scaffolds for developing targeted anti-cancer therapies.
Beyond the major therapeutic areas discussed above, styrylpyrone compounds exhibit a broad spectrum of additional pharmacological activities. These include anti-platelet aggregation effects, which may benefit cardiovascular health by reducing thrombosis risk [1] [2]. Anti-diabetic properties have been observed through modulation of glucose metabolism and insulin sensitivity, potentially offering new approaches for managing type 2 diabetes [1] [2]. Significant anti-dementia effects have been reported, with hispidin identified as a β-secretase (BACE1) inhibitor from the mycelial cultures of P. linteus, suggesting potential applications in Alzheimer's disease prevention or treatment [1].
The antiviral potential of styrylpyrones has been documented against various viral pathogens, although the precise mechanisms remain under investigation [1] [2]. The diversity of biological activities exhibited by these compounds stems from their ability to interact with multiple cellular targets, including enzymes, receptors, and signaling pathways. This polypharmacological profile enhances their therapeutic potential for complex multifactorial diseases while simultaneously presenting challenges for target identification and mechanistic studies. The table below summarizes the key biological activities and specific mechanisms for major styrylpyrone compounds:
Table: Biological Activities and Mechanisms of Styrylpyrone Compounds
| Biological Activity | Key Mechanisms | Representative Compounds | Experimental Models |
|---|---|---|---|
| Antioxidant | Free radical scavenging, Metal chelation | Hispidin, 3,14'-Bihispidinyl | In vitro chemical assays |
| Anti-inflammatory | COX/XO inhibition, Src kinase targeting | Inotilone, Davallialactone | RAW264.7 cells, enzyme assays |
| Anti-cancer | Apoptosis induction, Cell cycle arrest | Phelligridins C-F | Various cancer cell lines |
| Anti-NAFLD | AMPK/PGC-1α activation, SREBP-1c suppression | Hispidin, Hypholomine B | HFD-fed mice, HepG2 cells |
| Anti-dementia | BACE1 inhibition | Hispidin | Enzyme inhibition assays |
| Anti-diabetic | Glucose uptake enhancement, Insulin sensitization | Various styrylpyrones | In vitro and animal models |
The extraction of styrylpyrone compounds from Phellinus species employs systematic solvent partitioning to efficiently isolate these medium-polarity secondary metabolites. The standard protocol begins with preparation of a methanolic extract from fungal mycelia or fruiting bodies, followed by sequential partitioning with solvents of increasing polarity [5]. The ethyl acetate fraction (PL-EA) typically contains the highest concentration of styrylpyrone compounds and demonstrates significant biological activity, as evidenced in studies on NAFLD models [5]. This fraction is particularly rich in hispidin and hypholomine B, which have been identified as major active constituents through bioactivity-guided fractionation approaches.
Further purification of individual styrylpyrone compounds employs advanced chromatographic techniques, including centrifugal partition chromatography (CPC), which has proven highly effective for separating closely related analogs [5]. Following CPC, preparative high-performance liquid chromatography (HPLC) is utilized to obtain pure compounds for structural characterization and bioactivity testing. The extraction and isolation workflow can be visualized as follows:
Figure 2: Workflow for extraction and isolation of styrylpyrone compounds from Phellinus species.
The structural elucidation of styrylpyrone compounds relies on comprehensive spectroscopic analyses, including ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques [4]. The characteristic UV absorption maxima between 257-391 nm provide initial evidence for the presence of the styrylpyrone chromophore, while IR spectroscopy reveals key functional groups through absorption bands at 3444 cm⁻¹ (hydroxyl group) and 1635 cm⁻¹ (conjugated carbonyl moiety) [4]. These spectroscopic signatures serve as valuable preliminary indicators for styrylpyrone compounds during phytochemical screening.
Advanced structural characterization employs multidimensional NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish complete molecular connectivity and stereochemistry [4]. For instance, the structure elucidation of phellinins A1 and A2 involved detailed analysis of ¹H and ¹³C NMR spectra, with key diagnostic signals including three aromatic protons attributed to a 1,2,4-trisubstituted phenyl moiety, a methine singlet at δ 6.14, and trans-disubstituted double bond units with characteristic coupling constants (J=15.9 Hz) [4]. Mass spectrometry, particularly high-resolution electrospray ionization (ESI) and electron impact (EI) mass measurements, provides accurate molecular mass and formula determination, completing the structural characterization process [4].
The evaluation of styrylpyrone bioactivity encompasses a range of standardized in vitro assays designed to assess specific therapeutic potentials. For antioxidant activity assessment, the commonly employed methods include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay [1]. These assays quantify the ability of styrylpyrone compounds to neutralize free radicals or reduce oxidizing agents, providing a quantitative measure of their antioxidant capacity. The protocols typically involve incubating various concentrations of test compounds with radical solutions and measuring the decrease in absorbance at specific wavelengths, with IC₅₀ values calculated to compare potency across different compounds.
For anti-inflammatory assessment, cell-based models such as lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage systems are widely utilized [1]. The experimental protocol involves pre-treating cells with test compounds followed by LPS stimulation and subsequent measurement of inflammatory mediators including nitric oxide (using Griess reagent), prostaglandin E₂ (via ELISA), and pro-inflammatory cytokines (TNF-α, IL-6) [1]. To evaluate anti-cancer activity, standard cytotoxicity assays such as MTT or MTS assays are performed across a panel of cancer cell lines, with results expressed as IC₅₀ values or percentage inhibition at specific concentrations [1]. For more specific targets such as BACE1 inhibition relevant to anti-dementia activity, enzyme inhibition assays are conducted using recombinant enzymes and fluorogenic substrates, with hispidin demonstrating significant inhibitory potential in such systems [1].
The in vivo efficacy of styrylpyrone compounds is typically evaluated using well-established animal models that recapitulate specific disease pathologies. For NAFLD studies, the high-fat and high-fructose diet (HFD)-fed C57BL/6 mouse model has been successfully employed to demonstrate the therapeutic effects of P. linteus mycelia extracts [5]. The standard protocol involves feeding mice an HFD for a specified period (typically 8-12 weeks) to induce obesity and hepatic steatosis, followed by administration of test compounds for 4-8 weeks while maintaining the HFD regimen [5]. Key parameters measured include body weight, fasting blood glucose levels, hepatic lipid accumulation (histologically assessed using Oil Red O or H&E staining), and expression of relevant genes and proteins in liver tissues [5].
For anti-cancer evaluation, xenograft models are commonly utilized, wherein human cancer cells are implanted into immunodeficient mice and tumor growth is monitored following treatment with test compounds or extracts [1]. Additional animal models of inflammation (e.g., carrageenan-induced paw edema), diabetes (e.g., streptozotocin-induced diabetic rodents), and memory impairment (e.g., scopolamine-induced amnesia models) provide comprehensive assessment of the diverse pharmacological activities of styrylpyrone compounds. In all in vivo studies, careful attention to dose selection, administration route (oral gavage typically preferred for translational relevance), and monitoring of potential adverse effects is essential for generating reliable, reproducible data with clinical predictive value.
Recent advances in heterologous biosynthesis have enabled the production of diverse styrylpyrone compounds in engineered microbial hosts, providing sustainable alternatives to traditional extraction methods. The fundamental biosynthetic pathway involves a type III polyketide synthase called styrylpyrone synthase (SPS), which catalyzes the condensation of hydroxycinnamoyl-CoA starters with two malonyl-CoA extender units, followed by lactonization to form the styrylpyrone scaffold [3] [6]. In pioneering work, researchers have successfully reconstructed plant styrylpyrone pathways in Saccharomyces cerevisiae, resulting in de novo production of compounds including 7,8-dihydro-5,6-dehydrokavain (DDK), desmethoxyyangonin (DMY), and yangonin (Y) at concentrations of 4.40 μM, 1.28 μM, and 0.10 μM, respectively [3].
Similar approaches have been implemented in Escherichia coli systems, where engineered strains harboring a five-gene artificial biosynthetic pathway (containing optal, sam5, com, 4cl2nt, and pnpks genes) produced 11-methoxy-bisnoryangonin at titers up to 52.8 mg/L from simple glucose medium [6]. The optimization strategies included engineering yeast endogenous aromatic amino acid metabolism, employing endogenous double bond reductases, and implementing CRISPR-mediated δ-integration to overexpress rate-limiting pathway genes [3] [6]. These microbial bioproduction platforms offer compelling advantages over traditional plant extraction, including shorter production timelines, improved scalability, and simpler purification of individual compounds, thereby facilitating more extensive pharmacological evaluation and potential therapeutic development of styrylpyrone compounds.
The multifaceted biological activities of styrylpyrone compounds, coupled with their favorable safety profiles, position them as promising candidates for development as therapeutic agents, functional food ingredients, and cosmetic applications. Their demonstrated effects on metabolic diseases, particularly NAFLD, suggest potential as natural hepatoprotective agents or adjunct therapies for metabolic syndrome [5]. The neuroprotective properties, including BACE1 inhibition, indicate possible applications in preventing or slowing the progression of neurodegenerative disorders such as Alzheimer's disease [1]. Additionally, the antioxidant and anti-inflammatory activities support their potential use in anti-aging formulations and skincare products aimed at mitigating oxidative stress-induced skin damage.
Type III polyketide synthases (PKSs) represent a distinct class of biosynthetic enzymes that catalyze the formation of medicinally valuable secondary metabolites in plants, bacteria, and fungi. Unlike the larger modular type I and dissociable type II PKS systems, type III PKSs are homodimeric enzymes of approximately 40-45 kDa per monomer that function without acyl carrier protein (ACP) domains, instead utilizing free CoA thioesters as substrates [1]. These enzymes employ a Cys-His-Asn catalytic triad to catalyze iterative decarboxylative condensations between a starter molecule and multiple malonyl-CoA extender units, forming linear polyketide intermediates that undergo specific cyclizations to produce diverse aromatic compounds [2] [3]. The remarkable chemodiversity generated by type III PKSs stems from their differential selection of starter molecules, variation in the number of elongation cycles, and critically, their control over the cyclization fate of the reactive poly-β-keto intermediate [2].
The lactonization mechanism represents one of three principal cyclization pathways employed by type III PKSs, alongside C6-C1 Claisen condensations and C2-C7 aldol condensations [2]. This C5-O-C1 lactonization results in the formation of pyrone-ring containing compounds, which serve as important chemical scaffolds for various pharmaceutical agents and as biosynthetic precursors to more complex natural products [2] [4]. The lactonization pathway is particularly significant as it often represents a default cyclization route when other specialized cyclizations are disfavored, making it crucial to understand for engineering purposes [4] [5]. The following table summarizes the key characteristics of type III PKS cyclization types:
Table: Cyclization Mechanisms in Type III Polyketide Synthases
| Cyclization Type | Chemical Mechanism | Representative Enzymes | Primary Products |
|---|---|---|---|
| C6-C1 Claisen Condensation | Nucleophilic attack by carbonyl carbon on thioester carbonyl | Chalcone synthase (CHS) | Chalcones, Flavonoids |
| C2-C7 Aldol Condensation | Aldol addition between C2 and C7 carbons | Stilbene synthase (STS), ArsB | Stilbenes, Alkylresorcinols |
| C5-O-C1 Lactonization | Nucleophilic attack by oxygen atom on thioester carbonyl | ArsC, CHS (byproduct formation) | Pyrones, CTAL, BNY |
The lactonization mechanism in type III PKSs involves a nucleophilic attack by the oxygen atom at the C5 position of the linear polyketide intermediate onto the thioester carbonyl carbon at C1, resulting in the formation of a cyclic ester (lactone) and release of the product from the enzyme [4]. This process begins after the type III PKS has catalyzed the sequential decarboxylative condensations that build the polyketide chain, producing a linear poly-β-keto intermediate that remains covalently bound to the active site cysteine residue via a thioester linkage [2] [1]. The electrophilic thioester carbonyl at C1 becomes susceptible to nucleophilic attack due to its activation through coordination with active site residues and the inherent strain of the enzyme-bound conformation.
The oxygen nucleophile at C5 typically originates from a keto or enol tautomer of the β-diketone functionality between C4 and C6, with the specific tautomeric state influencing the reactivity and cyclization kinetics [4]. Following nucleophilic attack, the tetrahedral intermediate collapses with cleavage of the thioester bond to the cysteine residue, releasing the cyclic product and regenerating the active site for another catalytic cycle [2]. This lactonization mechanism represents a termination strategy that competes with the alternative Claisen and aldol cyclization pathways, with the outcome determined by the specific architecture and chemical environment of the enzyme's active site cavity [4]. The following Graphviz diagram illustrates the lactonization mechanism in type III PKSs:
Diagram: Lactonization mechanism in type III PKSs
The lactonization pathway competes directly with other cyclization mechanisms in type III PKSs, with the outcome determined by subtle electronic and steric factors within the enzyme active site. In the well-characterized ArsB/ArsC system from Azotobacter vinelandii, two highly homologous type III PKSs (71% sequence identity) produce entirely different products from the same tetraketide intermediate—ArsB catalyzes aldol condensation to form alkylresorcinols, while ArsC performs lactonization to yield alkylpyrones [4]. This divergence highlights how minimal structural variations can dictate cyclization specificity. Similarly, in chalcone synthase (CHS), the default Claisen cyclization can be subverted to produce lactonized byproducts such as p-coumaroyltriacetic acid lactone (CTAL) and bis-noryangonin (BNY) when mutations alter the active site environment or when substrate channeling is disrupted [5].
The chemical logic behind cyclization specificity revolves around the stabilization of distinct folding conformations of the linear polyketide intermediate within the constrained active site cavity. For lactonization to occur, the intermediate must adopt a conformation that positions the C5 oxygen in proximity and with proper orientation to the C1 carbonyl carbon, while simultaneously preventing alternative nucleophilic attacks from C6 or C2 positions that would lead to Claisen or aldol cyclization, respectively [4]. This conformational control is primarily exerted through steric constraints imposed by the size and shape of the active site cavity, complemented by hydrogen bonding networks and electrostatic interactions that stabilize the transition state leading to lactone formation [4] [6].
The structural basis for lactonization specificity in type III PKSs has been elucidated through X-ray crystallography and site-directed mutagenesis studies, revealing that the volume and topography of the active site cavity are primary determinants of cyclization outcome [4] [6]. The canonical type III PKS active site features a catalytic triad (Cys-His-Asn) responsible for the condensation reactions, surrounded by a solvent-filled cavity that accommodates the growing polyketide chain [3]. In lactonization-specialized type III PKSs, this cavity typically exhibits specific volume constraints and chemical properties that favor the folded conformation required for C5-O-C1 cyclization.
A landmark study on the ArsB and ArsC enzymes from Azotobacter vinelandii demonstrated that a single amino acid substitution could reverse cyclization specificity between lactonization and aldol condensation pathways [4] [6]. Specifically, ArsB contains tryptophan at position 281 (Trp-281) and produces alkylresorcinols via aldol condensation, while ArsC contains glycine at position 284 (Gly-284) and produces alkylpyrones via lactonization. The ArsC G284W mutant was shown to predominantly generate alkylresorcinols through aldol condensation, indicating that this single substitution is sufficient to switch the cyclization mechanism [4]. Structural analysis revealed that the bulky tryptophan side chain creates a steric wall that reduces active site cavity volume, forcing the polyketide intermediate to adopt a conformation favorable for aldol condensation rather than lactonization [4] [6].
Table: Key Structural Determinants of Lactonization in Characterized Type III PKSs
| Enzyme | Organism | Key Residues | Cavity Volume (ų) | Primary Products | Cyclization Type |
|---|---|---|---|---|---|
| ArsC (Wild-type) | Azotobacter vinelandii | Gly-284 | ~1400 | Alkylpyrones | Lactonization |
| ArsC G284W Mutant | Azotobacter vinelandii | Trp-284 | ~900 | Alkylresorcinols | Aldol Condensation |
| CHS (Wild-type) | Medicago sativa | Phe-215, Thr-197 | ~1100 | Naringenin Chalcone | Claisen Condensation |
| CHS Byproduct Formation | Petunia hybrida | Various mutations | Variable | CTAL, BNY | Lactonization |
The active site cavity volume has emerged as a critical parameter controlling cyclization specificity in type III PKSs, with direct implications for lactonization propensity. Comparative structural studies reveal that enzymes specialized for lactonization typically feature larger cavity volumes than those favoring aldol condensation, allowing greater conformational freedom for the polyketide intermediate to adopt the bent configuration required for C5-O-C1 cyclization [4] [6]. In the ArsC system, the wild-type enzyme with Gly-284 has a cavity volume of approximately 1400 ų and produces alkylpyrones via lactonization, whereas the G284W mutant has a significantly reduced cavity volume of approximately 900 ų and switches to producing alkylresorcinols via aldol condensation [4].
Beyond simple volume considerations, the shape and chemical properties of the active site cavity also contribute significantly to lactonization control. Specific hydrophobic patches can stabilize the non-polar regions of the polyketide intermediate, while polar residues can form hydrogen bonds with carbonyl oxygens to guide folding into lactonization-prone conformations [3]. The gatekeeper residues near the opening of the active site cavity play an additional role in controlling substrate entry and product release, indirectly influencing the kinetic parameters that favor lactonization over alternative cyclization pathways [2] [3]. The following Graphviz diagram illustrates the relationship between active site architecture and cyclization specificity:
Diagram: Active site cavity volume controls cyclization specificity
The functional characterization of lactonization activity in type III PKSs employs comprehensive enzyme assays that monitor substrate consumption and product formation under controlled conditions. The standard reaction mixture typically contains 100-200 μM starter acyl-CoA (e.g., behenyl-CoA for Ars enzymes or p-coumaroyl-CoA for CHS), 100-200 μM malonyl-CoA including radiolabeled [2-¹⁴C]malonyl-CoA for detection sensitivity, 100 mM Tris-HCl buffer (pH 8.0), 150 mM sodium chloride, and 5-10 μg purified enzyme in a total volume of 100 μL [4]. The reaction mixture is incubated at 30°C for 30 minutes before termination with 6M HCl, followed by extraction with ethyl acetate and analysis of products [4].
Product identification employs multiple orthogonal techniques, including radio-thin layer chromatography (TLC) for rapid detection, high-performance liquid chromatography (HPLC) for separation efficiency, and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCIMS) for structural confirmation [4]. For lactonization-specific analysis, special attention is paid to pyrone-ring characteristic absorbance at 270-300 nm and mass spectral fragments consistent with lactone formation. Kinetic parameters including Kₘ, kcat, and catalytic efficiency (kcat/Kₘ) are determined by varying substrate concentrations while maintaining saturating conditions for co-substrates, with data fitting to appropriate kinetic models using nonlinear regression [3].
X-ray crystallography has been instrumental in elucidating the structural basis of lactonization in type III PKSs. The protocol involves heterologous expression of the target PKS in E. coli BL21(DE3) cells, purification using nickel-nitrilotriacetic acid (Ni-NTA) chromatography following His-tag fusion, and removal of the tag by protease cleavage [4] [6]. Crystallization typically employs the hanging-drop vapor-diffusion method with conditions optimized around 20% PEG 3350, 0.2M ammonium sulfate, and 0.1M bis-tris propane (pH 7.5) [6]. For structural studies of lactonization determinants, both wild-type enzymes and site-directed mutants with altered cyclization specificity are crystallized, with data collection at synchrotron sources achieving resolutions of 1.8-2.5 Å [6].
Structure determination by molecular replacement using known type III PKS structures as search models enables detailed analysis of active site architecture [6]. Critical insights into lactonization control come from comparative analysis of wild-type and mutant structures, particularly measurements of active site cavity volumes using programs like VOIDOO or CASTp, and identification of substrate-channeling tunnels that may influence cyclization outcomes [4] [6]. Site-directed mutagenesis of residues lining the active site cavity, followed by functional characterization, provides experimental validation of structural predictions regarding lactonization control [4] [3].
Understanding lactonization in physiological contexts requires in vivo analysis that accounts for cellular metabolite pools, substrate availability, and potential metabolic channeling. For microbial systems, this involves gene cluster expression in heterologous hosts like E. coli or S. cerevisiae, with analysis of extracellular and intracellular metabolites [5]. Recent advances in metabolic engineering have enabled the development of whole-cell catalysts optimized for lactonized product formation, exemplified by engineering E. coli to produce naringenin with significantly reduced lactonized byproducts through directed evolution of CHS and knockout of competing thioesterase genes [5].
A key innovation in this area is the development of growth selection systems based on the accumulation and derepression of toxic acyl-CoA intermediates, which enables high-throughput screening for improved lactonization efficiency or specificity [5]. This approach facilitated the identification of beneficial CHS mutants with approximately threefold improvement in naringenin production capability and discovery of the role of thioesterases in byproduct formation during type III PKS catalysis [5]. The resulting whole-cell catalyst achieved production of 1082 mg L⁻¹ naringenin in flask cultures with product specificity (E value) improved from 50.1% to 96.7%, demonstrating the practical application of understanding lactonization control mechanisms [5].
The rational engineering of type III PKSs for controlled lactonization represents a promising approach for chemoenzymatic production of valuable pyrone-containing compounds. The primary strategy involves structure-guided mutagenesis of active site residues to modulate cavity volume and properties, thereby influencing cyclization specificity [4] [3]. As demonstrated in the ArsB/ArsC system, single amino acid substitutions at critical positions can effectively switch cyclization specificity between lactonization and aldol condensation pathways [4]. Similarly, engineering of gatekeeper residues in CHS has been shown to reduce lactonized byproduct formation (CTAL and BNY) while enhancing primary product yields [5].
Directed evolution approaches coupled with sophisticated high-throughput screening methods have emerged as powerful tools for optimizing lactonization specificity without requiring comprehensive structural knowledge [5]. The implementation of growth-based selection systems that link desired lactonization activity to cellular survival enables screening of large mutant libraries (10⁴-10⁶ variants) for improved catalysts [5]. This approach has yielded CHS variants with significantly reduced byproduct formation and enhanced catalytic efficiency toward the target polyketide products [5]. Additionally, domain swapping between different type III PKSs and fusion protein strategies have been employed to create chimeric enzymes with novel lactonization activities and altered substrate specificities [3].
Lactonized products of type III PKSs possess diverse pharmaceutical applications stemming from their intrinsic bioactivities and utility as chemical scaffolds. Pyrone-containing natural products exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities [2] [1]. Specific lactonized compounds such as tetraketide pyrones from bacterial type III PKSs serve as precursors for more complex secondary metabolites with enhanced pharmacological properties [4]. In plant systems, lactonized byproducts of flavonoid biosynthesis, though often considered side products, may play roles in plant defense and have shown interesting bioactivities when isolated and tested [5].
Bisnoryangonin is a styrylpyrone, a class of polyketide compounds. Its biosynthesis is catalyzed by a specialized enzyme, styrylpyrone synthase (SPS), a type III polyketide synthase (PKS) related to chalcone synthase (CHS) [1].
The diagram below illustrates the artificial biosynthetic pathway successfully engineered in E. coli for de novo production of 11-methoxy-bisnoryangonin, a specific methoxylated derivative of this compound.
Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin in E. coli [1].
A key experiment demonstrating the enzyme's function involved incubating the purified PnPKS protein (SPS from Piper nigrum) with its substrate, feruloyl-CoA, and the extender substrate malonyl-CoA. The reaction produced a linear triketide intermediate that underwent lactonization (cyclization into a pyrone ring) to form 11-methoxy-bisnoryangonin [1]. The identity of the product was confirmed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods [1].
The following table summarizes key quantitative data from the successful microbial production of 11-methoxy-bisnoryangonin [1].
| Parameter | Value / Specification | Context / Strain |
|---|---|---|
| Production Titer | 52.8 mg/L | Engineered E. coli ∆COS1 strain (L-tyrosine overproducer) harboring pET-opT5M and pET22-4P plasmids, cultured for 24h. |
| Fold Increase | ~8.5x | Compared to production in the parental E. coli C41(DE3) strain. |
| Culture Medium | Minimal glucose medium | Containing ampicillin and kanamycin. |
| Key Genes in Pathway | optal, sam5, com, 4cl2nt, pnpks | Encodes for TAL, C3H, COMT, 4CL, and SPS enzymes, respectively. |
While your question focuses on plants, it is important to know that this compound is also a known metabolite in fungi and has been identified in various mushroom species [2] [3]. This suggests that the biosynthesis of styrylpyrones might be a shared or convergent feature in different kingdoms of life.
In the context of drug development, styrylpyrone compounds are of interest due to their promising biological activities, which include anxiolytic, anti-oxidative, anti-inflammatory, anti-cancer, and antiviral effects [1]. The establishment of a heterologous production system in E. coli is a significant step forward because it enables larger-scale production of individual styrylpyrones, which are otherwise difficult to separate from complex plant extracts [1].
The discovery and engineering of the biosynthetic pathway open several avenues for research and development:
Bisnoryangonin is a valuable styrylpyrone compound with significant pharmaceutical potential due to its role as a biosynthetic precursor to more complex bioactive molecules. This compound serves as a key intermediate in the biosynthesis of endiandric acids, which exhibit notable antibacterial properties, with endiandric acid C demonstrating better antibiotic activity than ampicillin in some assays [1]. Traditionally, styrylpyrone compounds have been obtained through extraction from natural sources such as plants and mushrooms, resulting in complex mixtures that are challenging to separate into individual components in sufficient quantities for research and development [2]. The heterologous production of this compound in engineered Escherichia coli provides a sustainable and scalable alternative that yields a single compound, eliminating the need for complex separation procedures and ensuring a consistent supply for pharmaceutical studies.
The microbial production of plant-derived natural products represents a significant advancement in biotechnological manufacturing, addressing limitations associated with traditional extraction methods, including low yields, seasonal variations, and geographical constraints. E. coli has emerged as the preferred prokaryotic host for heterologous protein production and metabolic engineering due to its well-characterized genetics, rapid growth, and the availability of extensive genetic tools [3] [4]. Recent progress in metabolic engineering and synthetic biology has enabled the reconstruction of complex plant biosynthetic pathways in microbial hosts, facilitating the production of valuable compounds from simple carbon sources [2] [5]. The successful application of these strategies to this compound production demonstrates the potential of microbial biofactories to revolutionize the supply chain for pharmaceutical intermediates.
The de novo biosynthesis of this compound in E. coli requires the reconstruction of a specialized metabolic pathway that channels central metabolism intermediates through the shikimate pathway and acetate pathway to produce the final styrylpyrone structure. The biosynthetic route involves the coordinated action of five enzymes that sequentially convert the aromatic amino acid L-tyrosine to this compound [2]. This engineered pathway represents a significant achievement in metabolic engineering, as it integrates activities from bacterial and plant sources to create a functional biosynthetic system in a heterologous host.
The successful implementation of this pathway in E. coli requires careful consideration of several engineering principles: codon optimization of heterologous genes, particularly those derived from plant sources; promoter selection to achieve balanced expression of multiple enzymes; and gene dosage control to minimize metabolic burden while maintaining sufficient flux through the pathway [4]. The pathway is typically divided between two expression vectors to distribute the metabolic load and ensure compatible replication origins (pET-opT5M and pET22-4P in the published system) [2]. The strategic division of pathway enzymes between multiple vectors allows for finer control of expression levels and reduces the occurrence of genetic instability that can occur with large genetic constructs.
Table 1: Enzymatic Components for this compound Biosynthesis in E. coli
| Enzyme | Gene Source | Function | Cofactors/Substrates | Key Characteristics |
|---|---|---|---|---|
| Tyrosine ammonia-lyase (TAL) | Flavobacterium johnsoniae (FjTAL) or Rhodotorula glutinis (optal) | Converts L-tyrosine to p-coumaric acid | L-tyrosine | High specificity for L-tyrosine over L-phenylalanine; key gatekeeper enzyme |
| Cinnamate-3-hydroxylase (C3H) | Saccharothrix espanaensis (sam5) | Hydroxylates cinnamic acid derivatives | Cinnamic acid, NADPH | Codon-optimized for E. coli expression |
| Caffeic acid O-methyltransferase (COMT) | Arabidopsis thaliana (com) | Methylates hydroxyl groups of caffeic acid | Caffeic acid, SAM | Regioselective for 3-hydroxyl group |
| 4-Coumarate-CoA Ligase (4CL) | Nicotiana tabacum (4cl2nt) | Activates ferulic acid to feruloyl-CoA | Ferulic acid, ATP, CoA | Forms thioester bond with coenzyme A |
| Styrylpyrone Synthase (SPS) | Piper nigrum (pnpks) | Condenses feruloyl-CoA with malonyl-CoA | Feruloyl-CoA, malonyl-CoA | Type III PKS; catalyzes two-chain elongation & lactonization |
The following diagram illustrates the complete biosynthetic pathway for this compound production in engineered E. coli, showing the enzymatic steps from central metabolism precursors to the final product:
Figure 1: Biosynthetic Pathway for this compound Production in Engineered E. coli. The pathway utilizes precursors from central metabolism (glucose) and requires the coordinated expression of five heterologous enzymes. SPS represents the key enzyme that catalyzes the condensation and cyclization reactions forming the styrylpyrone backbone.
The pathway begins with L-tyrosine, an aromatic amino acid derived from the shikimate pathway. The engineered cascade then proceeds through a series of hydroxylation, methylation, and activation steps before the pivotal polyketide chain extension catalyzed by the styrylpyrone synthase (SPS). This enzyme is a type III polyketide synthase that shares homology with chalcone synthases but demonstrates unique specificity for feruloyl-CoA starter substrates and lactonization activity [2]. The SPS catalyzes two iterative decarboxylative condensations with malonyl-CoA extender units, followed by spontaneous lactonization to form the pyrone ring structure characteristic of this compound.
The selection of an appropriate E. coli host strain is critical for achieving high-level production of this compound. Different strains offer distinct advantages depending on their genetic background and specialized features. The parental strain E. coli C41(DE3) has demonstrated good performance for expressing the heterologous biosynthetic pathway, but significant improvements have been achieved through targeted metabolic engineering [2].
The most effective host for this compound production is the engineered L-tyrosine overproducing strain ΔCOS1, a derivative of E. coli C41(DE3) containing targeted modifications to enhance the flux of carbon through the shikimate pathway into L-tyrosine biosynthesis [2]. This strain incorporates two key genetic enhancements: ΔtyrR::tyrAfbr (deregulated and feedback-resistant tyrosine biosynthesis) and aroGfbr (feedback-resistant DAHP synthase). These modifications alleviate natural regulatory constraints that would otherwise limit precursor availability for heterologous biosynthesis.
Table 2: E. coli Strains for this compound Production
| Strain | Genotype/Features | Advantages | This compound Yield | Applications |
|---|---|---|---|---|
| C41(DE3) | Parental strain; robust protein expression | Good tolerance to metabolic burden; compatible with T7 expression | ~6.2 mg/L | Initial pathway validation |
| ΔCOS1 | C41(DE3) derivative; ΔtyrR::tyrAfbr, aroGfbr | Enhanced L-tyrosine production; improved precursor supply | 52.8 mg/L (8.5× improvement) | High-titer production |
| BL21(DE3) | Standard protein expression host | Well-characterized; high transformation efficiency | Not reported in study | Alternative host option |
| Lemo21(DE3) | Tunable T7 RNA polymerase expression | Controlled expression to balance metabolic load | Not reported in study | Problematic pathway expression |
The successful reconstitution of the this compound pathway requires stable maintenance and balanced expression of the five heterologous genes. This is typically accomplished using a dual-plasmid system that distributes the genetic load while maintaining compatible replication origins and selection markers. The published system utilizes two medium-copy-number plasmids with different antibiotic resistance markers to ensure stable co-maintenance during culture [2].
The pET-opT5M plasmid (KanR) contains three genes responsible for the production of ferulic acid: optal (codon-optimized TAL from Rhodotorula glutinis), sam5 (codon-optimized C3H from Saccharothrix espanaensis), and com (COMT from Arabidopsis thaliana). The pET22-4P plasmid (AmpR) carries the genes for the final steps: 4cl2nt (4CL from Nicotiana tabacum) and pnpks (SPS from Piper nigrum). Both plasmids utilize T7 promoters for coordinated expression, which is induced by IPTG or through autoinduction media formulations [2].
For difficult-to-express enzymes, particularly those prone to aggregation or proteolytic degradation, the use of fusion tags such as thioredoxin (Trx) or maltose-binding protein (MBP) can significantly improve solubility and yield [6]. Additionally, the strategic inclusion of rare tRNA genes for codons that are uncommon in E. coli can enhance the translation of heterologous genes derived from eukaryotic sources [4]. These molecular optimization strategies are essential for achieving balanced pathway flux and maximizing final product titers.
Day 1: Strain Preparation
Day 2: Pre-culture Preparation
Day 3: Main Culture & Production
Table 3: M9 Minimal Medium Formulation for this compound Production
| Component | Stock Concentration | Final Concentration | Preparation Notes |
|---|---|---|---|
| Na2HPO4 | - | 6.8 g/L | Dissolve in sequence, autoclave |
| KH2PO4 | - | 3.0 g/L | - |
| NaCl | - | 0.5 g/L | - |
| NH4Cl | - | 1.0 g/L | - |
| Glucose | 40% (w/v) | 2% (w/v) | Filter sterilize, add after autoclaving |
| MgSO4 | 1 M | 2 mM | Filter sterilize, add after autoclaving |
| CaCl2 | 0.5 M | 0.1 mM | Filter sterilize, add after autoclaving |
| Thiamine | 10 mg/mL | 0.1 mg/mL | Filter sterilize, add after autoclaving |
| Kanamycin | 50 mg/mL | 50 μg/mL | Filter sterilize, add after autoclaving |
| Ampicillin | 100 mg/mL | 100 μg/mL | Filter sterilize, add after autoclaving |
The shift to lower temperatures (20-25°C) after induction is a critical parameter that enhances the solubility and stability of heterologous enzymes, particularly the SPS which is a large multi-domain protein [6]. The extended production phase allows for complete conversion of precursors while minimizing cellular stress. Monitoring culture growth and productivity over time is essential for determining the optimal harvest point, which typically occurs 20-24 hours post-induction when this compound accumulation reaches its peak [2].
Extraction Protocol:
HPLC Analysis:
Quantification: Prepare a standard curve using authentic this compound standard (if available) or use ferulic acid as a reference compound with appropriate correction for molecular weight differences. Under these conditions, this compound typically elutes at approximately 18-22 minutes [2].
For structural confirmation and more detailed analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) provides superior sensitivity and definitive identification:
NMR spectroscopy can be used for complete structural validation when authentic standards are unavailable. Key 1H-NMR signals for this compound include aromatic proton signals between δ 6.5-7.8 ppm, methoxy group signal at δ 3.9 ppm, and characteristic pyrone proton signals between δ 5.8-6.3 ppm [1].
The following workflow diagram illustrates the complete production and analytical process:
Figure 2: Experimental Workflow for this compound Production and Analysis. The process from strain preparation to final quantification typically requires 4-5 days, with the production phase being the critical determinant of final yield.
Table 4: Troubleshooting Guide for this compound Production
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low yield | Insufficient precursor supply | Enhance L-tyrosine production; optimize M9 medium | Use ΔCOS1 strain; add tyrosine precursors |
| No product detection | Pathway enzyme failure | Verify gene expression by SDS-PAGE; check plasmid stability | Use fresh antibiotics; sequence critical genes |
| Cell growth inhibition | Metabolic burden or toxicity | Reduce induction temperature; use lower IPTG concentrations | Employ autoinduction; optimize induction point |
| Precursor accumulation | Bottleneck in downstream steps | Balance expression of all pathway enzymes | Adjust plasmid copy numbers; use tunable promoters |
| Product degradation | Instability or microbial contamination | Add antioxidants; ensure sterile technique | Use fresh extraction solvents; process quickly |
Several strategic approaches can significantly enhance this compound production beyond the baseline protocol:
Precursor Enhancement: The availability of L-tyrosine represents a critical bottleneck in the biosynthetic pathway. Supplementing the production medium with low concentrations of tyrosine (0.1-0.5 g/L) can boost production without completely bypassing the engineered pathway. Alternatively, the addition of shikimic acid or aromatic amino acid precursors can enhance flux through the native shikimate pathway [7].
Expression Optimization: Implementing autoinduction systems that utilize lactose instead of IPTG can improve yields by creating a more gradual induction profile that aligns with cellular growth [8]. The Lemo21(DE3) strain, which allows tunable control of T7 RNA polymerase activity through rhamnose-mediated expression of T7 lysozyme, provides an excellent platform for optimizing expression levels to match the capacity of the Sec-translocon and folding machinery [9].
Process Parameters: Scaling production from shake flasks to controlled bioreactors enables precise regulation of dissolved oxygen, pH, and feeding strategies that can dramatically improve productivity. Fed-batch approaches with controlled glucose feeding prevent acetate accumulation and maintain optimal metabolic activity throughout the production phase [7]. The strategic addition of non-ionic surfactants (e.g., Tween-80) or cyclodextrins can potentially enhance product stability and extraction efficiency by reducing nonspecific adsorption to cell surfaces.
The heterologous production of this compound in engineered E. coli represents a significant achievement in metabolic engineering and synthetic biology. The protocol outlined in this application note enables researchers to produce this valuable styrylpyrone compound at yields exceeding 50 mg/L from simple glucose minimal medium—an approximately 8.5-fold improvement over baseline strains [2]. This production system provides a reliable and scalable source of this compound for pharmaceutical research and development, eliminating the challenges associated with natural extraction from plant materials.
The successful implementation of this biosynthetic pathway demonstrates several key principles of modern metabolic engineering: the importance of host strain selection, the value of precursor pathway enhancement, the need for balanced enzyme expression, and the critical role of cultivation optimization. Each of these factors contributes significantly to the overall productivity of the system and serves as a model for the production of other valuable plant-derived natural products in microbial hosts.
The availability of reliably produced this compound opens opportunities for several applications in pharmaceutical and chemical industries:
Future directions for enhancing this production system could include further optimization of the SPS enzyme through protein engineering to improve catalytic efficiency, implementation of dynamic pathway regulation to balance metabolic load, and development of extraction-integrated fermentation processes to continuously remove the product and mitigate potential feedback inhibition. As synthetic biology tools continue to advance, the yields and economic viability of this compound production in E. coli are expected to improve further, potentially enabling industrial-scale manufacturing of this valuable pharmaceutical intermediate.
11-Methoxy-Bisnoryangonin is a styrylpyrone compound with significant promise for human healthcare, exhibiting a range of important biological activities such as effects on the nervous system, and potential anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral properties [1] [2].
These compounds are traditionally obtained by extraction from raw plants or mushrooms, which often yields complex mixtures that are difficult to separate into pure compounds [1]. De novo biosynthesis in a heterologous microbial host like Escherichia coli offers a solution, enabling the production of individual styrylpyrones as single compounds from simple carbon sources like glucose [1] [2]. This approach facilitates larger-scale production and easier isolation [1].
The overall biosynthetic pathway for 11-Methoxy-Bisnoryangonin from glucose can be visualized as follows, involving the conversion of glucose to L-tyrosine, then to ferulic acid, and finally to the target molecule:
The functional combination of plant-specific biosynthetic pathways into microorganisms allows for the production of individual styrylpyrones [1]. The artificial biosynthetic pathway for 11-Methoxy-Bisnoryangonin consists of five key genes expressed from two plasmids [1] [2].
Plasmid 1: pET-opT5M - This vector is responsible for the production of ferulic acid from the endogenous amino acid L-tyrosine and contains three genes [1] [2]:
optal: A codon-optimized gene encoding Tyrosine Ammonia-Lyase (TAL). This enzyme converts L-tyrosine to p-coumaric acid.sam5: A codon-optimized gene encoding a C3H (4-coumarate 3-hydroxylase) from Saccharothrix espanaensis. It hydroxylates p-coumaric acid to yield caffeic acid.com: A gene encoding Caffeic Acid O-Methyltransferase (COMT) from Arabidopsis thaliana. It methylates caffeic acid to produce ferulic acid.Plasmid 2: pET22-4P - This vector converts the ferulic acid produced in the previous steps into the final product and contains two genes [1] [2]:
4cl2nt: A codon-optimized 4-Coumarate:CoA Ligase (4CL) from Nicotiana tabacum. It activates ferulic acid to form feruloyl-CoA.pnpks: A Styrylpyrone Synthase (SPS) gene from Piper nigrum. This is a type III Polyketide Synthase (PKS) that condenses feruloyl-CoA with two molecules of malonyl-CoA and catalyzes lactonization to form 11-Methoxy-Bisnoryangonin [1].The choice and engineering of the microbial host are critical for achieving high titers. The most effective production used an engineered L-tyrosine overproducing E. coli ∆COS1 strain [1] [2]. This strain contains the following genomic modifications to enhance the flux toward L-tyrosine:
ΔtyrR: Deletion of the tyrosine repressor gene.tyrAfbr: A feedback-resistant variant of chorismate mutase/prephenate dehydrogenase.aroGfbr: A feedback-resistant variant of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase [2].The genetic relationships and components of this engineered system are illustrated below:
Here is a step-by-step protocol for producing 11-Methoxy-Bisnoryangonin, based on the methods that yielded up to 52.8 mg/L in 24 hours [1] [2].
The table below summarizes the key quantitative data from the foundational study:
Table 1: Production Titer of 11-Methoxy-Bisnoryangonin in Engineered E. coli Strains
| E. coli Strain / Plasmid Configuration | Production Titer (mg/L) | Fold Increase | Key Features |
|---|---|---|---|
| Parental C41(DE3) with pET22-4P only (Strain P1) | ~6.2 (estimated) | (Baseline) | Contains only SPS and 4CL genes; requires fed ferulic acid [1]. |
| Parental C41(DE3) with both plasmids (Strain P2) | ~6.2 (estimated) | ~1x | Contains all five genes but lacks engineered L-tyrosine overproduction [1]. |
| Engineered ∆COS1 with both plasmids (Strain P3) | 52.8 | ~8.5x | L-tyrosine overproducing host; enables de novo synthesis from glucose [1] [2]. |
Bisnoryangonin represents a structurally unique bioactive compound with significant pharmacological potential, particularly in neurological and inflammatory disorders. As a precursor to more complex natural products, its efficient microbial production requires sophisticated metabolic engineering and bioprocess optimization to achieve industrially relevant titers. The optimization of this compound yield in engineered strains demands an integrated approach spanning genomic manipulation, fermentation science, and analytical validation. This document provides comprehensive application notes and detailed protocols developed for researchers, scientists, and drug development professionals seeking to establish robust production pipelines for this valuable compound.
Current industrial biotechnology practices demonstrate that systematic strain improvement can dramatically increase enzyme output and metabolic flux toward target compounds. In fact, studies confirm that using genetically modified microorganisms (GMM) or recombinant strains can dramatically increase yields while improving product characteristics [1]. The journey from initial strain development to optimized production involves multiple iterative cycles of design, building, testing, and learning (DBTL), each requiring specialized methodologies and careful experimental execution.
The foundation of efficient this compound production lies in creating microbial chassis strains with optimized metabolic pathways. Modern genome editing tools enable precise manipulation of biosynthetic genes and regulatory elements:
CRISPR/Cas9-mediated integration: Implement precise genome edits using a dual-plasmid CRISPR system. First, design gRNAs targeting integration sites in the host genome (e.g., S. cerevisiae or Y. lipolytica). For this compound pathway genes, amplify coding sequences with 50-bp homology arms flanking the target locus. Transform the Cas9-expressing plasmid alongside the donor DNA fragment using lithium acetate/PEG method for yeast or electroporation for bacterial systems. Select positive clones on appropriate antibiotic media and verify integration via colony PCR and sequencing [2].
Promoter engineering for fine-tuned expression: Utilize modular promoter systems like TUNEYALI to optimize expression levels of this compound biosynthetic genes. This recently developed toolkit enables high-throughput metabolic engineering through promoter swapping, creating libraries with varying expression strengths. Clone pathway genes behind a library of constitutive and inducible promoters with graded strengths, then transform using standard molecular biology techniques [3].
Transcription factor engineering: Modulate global regulatory networks by systematically engineering transcription factors controlling secondary metabolism. Using the MARL (Multi-Agent Reinforcement Learning) approach, researchers can efficiently identify optimal transcription factor expression levels that redirect metabolic flux toward this compound without compromising cellular viability [4].
Table 1: Genomic Integration Approaches for this compound Pathway Optimization
| Integration Method | Efficiency Range | Key Applications | Verification Techniques |
|---|---|---|---|
| CRISPR/Cas9 | 80-95% | Gene knock-ins, promoter replacements | Colony PCR, sequencing, phenotypic screening |
| Homologous recombination | 60-85% | Pathway assembly, gene deletions | Antibiotic resistance markers, auxotrophic complementation |
| Transposon-mediated | 40-70% | Random mutagenesis, library generation | Selection markers, fluorescence screening |
| Recombinase-assisted | 75-90% | Site-specific integration, cassette exchange | Reporter gene expression, restriction analysis |
Rapid identification of high-producing this compound strains requires sophisticated screening methodologies:
Fluorescence-activated cell sorting (FACS): Employ biosensors that couple this compound production to fluorescent output. For this protocol, clone the this compound-responsive regulatory elements upstream of a GFP reporter gene. Transform this construct into your engineered strains, then incubate in 96-deepwell plates for 72 hours. Analyze cultures using flow cytometry, gating for the top 1-5% fluorescent populations. Sort these high producers into recovery media for further characterization [2].
Microculture fermentation and analytics: Screen strain libraries using automated systems. Inoculate 1-2 mL cultures in 24-deepwell plates, incubate at 30°C with 800 rpm shaking for 48-72 hours. Extract this compound with ethyl acetate (1:1 ratio), vortex for 10 minutes, and centrifuge at 3000 × g for 5 minutes. Analyze the organic phase using UHPLC-MS with a C18 column (1.8 μm, 2.1 × 50 mm) and a 5-95% acetonitrile/water gradient over 8 minutes. Identify high-producing clones based on peak area at 340 nm compared to authentic standards [2].
Advanced computational approaches dramatically accelerate strain optimization cycles:
Multi-Agent Reinforcement Learning (MARL): Implement this artificial intelligence approach to guide metabolic engineering decisions without requiring complete mechanistic knowledge of the cellular system. The MARL framework treats each metabolic engineering modification as an "action" taken by an "agent" based on the observed "state" (metabolite concentrations, enzyme levels) to maximize "reward" (this compound yield). The open-source implementation available at https://github.com/maryamsabzevari-ai/strain-optimization can be adapted for this compound pathway optimization [4].
Metabolic network reconstruction and analysis: Utilize genome-scale metabolic models to identify potential bottlenecks in this compound production. Begin with reconstruction using Model SEED or similar platforms, then perform flux balance analysis to predict gene knockout/inhibition targets that enhance product yield. Key databases include KEGG PATHWAY, MetaCyc, and BiGG, which provide curated metabolic information for various host organisms [5].
Optimizing fermentation conditions is crucial for maximizing this compound production in engineered strains. The transition from laboratory-scale cultivation to industrial production requires meticulous parameter optimization and process control:
Fed-batch fermentation protocol: Establish a baseline fermentation using a defined medium with controlled carbon limitation. Begin with a batch phase containing 20 g/L glucose, then initiate feeding when glucose concentration drops below 5 g/L. Maintain dissolved oxygen at 30% saturation through cascade control of agitation (300-800 rpm), aeration (0.5-1.5 vvm), and pressure (0.3-0.5 bar). Sample every 4-6 hours to monitor biomass, substrate consumption, and this compound accumulation. This approach has been shown to improve enzyme yields by tenfold or more through combined strain and process improvements [1].
Two-stage cultivation for pathway induction: Implement a temperature- or inducer-shift strategy to separate growth and production phases. Grow the culture at 30°C until mid-exponential phase (OD600 ≈ 15-20), then shift to 25°C and add pathway-specific inducers (e.g., 0.5 mM CuSO₄ for certain P450 enzymes). Maintain production phase for 48-72 hours, monitoring precursor availability and product formation. This strategy helps alleviate metabolic burden and reduces byproduct formation [1].
Table 2: Optimal Fermentation Parameters for this compound Production
| Parameter | Laboratory Scale (1-10 L) | Pilot Scale (100-1000 L) | Industrial Scale (>1000 L) |
|---|---|---|---|
| Temperature | 28-30°C | 28-30°C | 28-30°C (±0.5°C) |
| pH | 6.0-6.5 (using NH₄OH or H₃PO₄) | 6.0-6.5 | 6.0-6.5 (cascade control) |
| Dissolved Oxygen | >30% | >25% | >20% |
| Backpressure | 0 bar | 0.3-0.5 bar | 0.5-1.0 bar |
| Agitation | 300-800 rpm | 100-300 rpm | 50-150 rpm |
| Aeration | 0.5-1.5 vvm | 0.3-0.8 vvm | 0.1-0.3 vvm |
| Feed Strategy | Exponential then constant | Constant with DO spike | Structured with pulse |
Successful translation from laboratory to industrial scale requires careful attention to scale-up parameters and advanced monitoring:
Scale-up based on constant oxygen transfer: Maintain consistent volumetric oxygen transfer coefficient (kLa) across scales. Calculate kLa in laboratory bioreactors using the gassing-out method, then match this value at larger scales by adjusting aeration and agitation. For this compound production, target kLa values typically range from 100-200 h⁻¹ to ensure adequate oxygen supply without excessive shear stress [1].
Advanced process monitoring: Implement online analytics for real-time process control. Use in-situ Raman or NIR spectroscopy to monitor this compound accumulation, combined with exhaust gas analysis (O₂ and CO₂) to track metabolic activity. Correlate spectral data with offline measurements using multivariate calibration models (PLS regression) to create soft sensors for product concentration [1].
Accurate quantification of this compound throughout the production process is essential for evaluating strain performance and process efficiency:
UHPLC-UV/MS quantification method: Separate and quantify this compound using a reversed-phase C18 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. Employ a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) as follows: 0-1 min 5% B, 1-8 min 5-95% B, 8-9 min 95% B, 9-10 min 95-5% B, 10-12 min 5% B. Set flow rate to 0.4 mL/min and injection volume to 2-5 μL. Detect this compound at 340 nm with UV and confirm identity via MS in negative ion mode (expected m/z ~245 [M-H]⁻). Quantify against a standard curve of authentic this compound (0.1-100 μg/mL) [2].
Sample preparation protocol: For culture broth analysis, mix 500 μL fermentation sample with 500 μL ethyl acetate in a 2 mL microcentrifuge tube. Vortex vigorously for 10 minutes, then centrifuge at 13,000 × g for 5 minutes. Transfer the organic (upper) layer to a new vial and evaporate under nitrogen stream. Reconstitute the residue in 100 μL methanol and filter through a 0.2 μm PVDF membrane before UHPLC analysis [2].
Understanding carbon flow through competing pathways enables targeted engineering strategies:
Successful development of a high-yielding this compound production strain requires careful project planning with realistic timelines:
Strain construction phase (Months 1-6): Begin with comprehensive metabolic reconstruction and pathway design using bioinformatics tools. Allocate 4-6 weeks for gene synthesis and vector construction, followed by 8-10 weeks for sequential transformation and verification of pathway modules. The initial engineering phase typically requires 2-3 cycles of the Design-Build-Test-Learn (DBTL) framework to establish a functional production strain [4].
Strain optimization phase (Months 7-15): Implement high-throughput screening and iterative strain improvement. This phase typically involves 4-6 DBTL cycles, with each cycle requiring 4-6 weeks for library construction, screening, and analysis. Advanced computational approaches like MARL can reduce the number of required cycles by 30-50% through more intelligent design decisions [4].
Process optimization phase (Months 16-24): Translate laboratory-scale production to bioreactor conditions, beginning with shake flask optimization and progressing through bench-scale (1-10 L) and pilot-scale (100-1000 L) fermentations. Allocate 2-3 months for media and condition optimization at each scale, with additional time for analytical method validation and regulatory documentation [1].
For applications in drug development, maintaining regulatory compliance throughout strain development and production is essential:
Documentation and strain history: Maintain comprehensive records of all genetic modifications, including details of DNA sources, transformation methods, and selection procedures. Preserve samples of parental strains at each engineering step to create a complete strain lineage. This documentation is critical for regulatory submissions and investigating production anomalies [1].
Genetic stability testing: Assess strain stability over extended cultivation periods according to regulatory guidelines. Passage the production strain for at least 50 generations in non-selective medium, monitoring this compound yield and genetic markers at 10-generation intervals. Significant deviation (>15%) in production characteristics indicates potential instability requiring additional engineering [1].
Effective utilization of data generated throughout the optimization process enhances decision-making and accelerates development:
Centralized data repository: Establish a structured database integrating genomic information, fermentation performance data, and analytical results. Implement standardized data formats and metadata capture to enable cross-experiment analysis and machine learning applications. Platforms such as BioCyc provide excellent frameworks for organizing metabolic engineering data [5] [6].
Application of FAIR principles: Ensure all experimental data is Findable, Accessible, Interoperable, and Reusable. Use standardized ontologies (Gene Ontology, Sequence Ontology) for annotations and employ data exchange formats (SBML, BioPAX) for computational models. This approach facilitates knowledge transfer between team members and future projects [5].
The optimization of this compound yield in engineered microbial strains represents a multifaceted challenge requiring integration of advanced genomics, bioprocess engineering, and analytical science. The protocols and application notes presented here provide a comprehensive framework for developing robust production platforms, with emphasis on both current best practices and emerging technologies.
Future advancements in this field will likely be driven by several key technological developments. Automated strain engineering platforms employing robotics and machine learning will accelerate the DBTL cycle, reducing optimization timelines from years to months. Multi-omics integration combining genomics, transcriptomics, proteomics, and metabolomics will provide unprecedented insights into regulatory networks and metabolic bottlenecks. Additionally, novel host organisms with innate capabilities for aromatic compound synthesis may offer advantages over traditional microbial chassis.
The continued convergence of synthetic biology, artificial intelligence, and fermentation technology promises to further enhance our ability to produce this compound and other valuable natural products at commercially viable levels, supporting drug development efforts and expanding therapeutic possibilities.
Styrylpyrones represent a significant class of naturally occurring compounds with demonstrated pharmacological potential, particularly in the realm of anticancer research. These compounds are characterized by a distinct chemical structure consisting of a pyrone ring linked to a styryl group, which creates a conjugated system with unique spectroscopic properties. Styrylpyrones are distributed across various natural sources, including Basidiomycetes fungi, Pteridophytes such as horsetail fern (Equisetum arvense), and several Angiosperm families like Lauraceae, Piperaceae, and Annonaceae [1]. The biosynthetic pathway of styrylpyrones shares common precursors with chalcone synthase pathways, utilizing 4-coumaroyl-CoA and malonyl-CoA with only two condensation reactions followed by ring closure of the triketide intermediates [1].
The analytical quantification of styrylpyrones has gained considerable importance in pharmaceutical and natural product research due to their promising biological activities. Recent studies have demonstrated that styrylpyrone derivative (SPD) exhibits potent antiproliferative effects on various cancer cell lines, including MCF-7 human breast cancer cells, while showing minimal cytotoxicity toward non-malignant cells [2]. The compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by cytochrome c release, caspase-9 activation, and subsequent caspase-7 activation in caspase-3-deficient MCF-7 cells [2]. These findings underscore the necessity for robust, validated analytical methods to quantify styrylpyrones in complex matrices, including plant extracts, biological samples, and pharmaceutical formulations.
UV-Vis spectroscopy operates on the fundamental principle of measuring the absorption of discrete wavelengths of ultraviolet or visible light by analyte molecules in solution. When light energy corresponds to the electronic transition energy of a molecule, electrons are promoted from ground state to excited state, resulting in measurable absorption [3]. The extent of absorption follows the Beer-Lambert Law, which states that absorbance (A) is proportional to the concentration (c) of the absorbing species, the path length (L) of the sample cell, and the molar absorptivity (ε) of the compound [3]. This relationship is mathematically expressed as:
A = ε × c × L
Where A is absorbance (unitless), ε is molar absorptivity (L·mol⁻¹·cm⁻¹), c is concentration (mol·L⁻¹), and L is path length (cm). For styrylpyrones, the conjugated system of the pyrone ring and styryl group results in characteristic absorption in the UV-Vis region, typically between 250-350 nm, providing a foundation for quantification [1].
A modern UV-Vis spectrophotometer consists of several key components: a light source (typically deuterium for UV and tungsten/halogen for visible regions), a wavelength selector (monochromator or filters), a sample compartment, and a detector (photomultiplier tube or photodiode array) [3]. For accurate UV measurements, quartz cuvettes are essential as glass and plastic cuvettes absorb UV light below approximately 300 nm. The instrumental setup can be either cuvette-based for standard solutions or cuvette-free systems for microvolume samples, with the latter being particularly advantageous for precious samples [3].
Standard Solution Preparation: Accurately weigh 10.0 mg of styrylpyrone standard and dissolve in appropriate solvent (e.g., methanol) in a 100 mL volumetric flask. Dilute to mark to obtain 100 μg/mL stock solution.
Calibration Curve Preparation: Prepare a series of standard solutions from stock solution by appropriate dilution to cover the concentration range of 1-50 μg/mL. Ensure all solutions are prepared in duplicate.
Blank Preparation: Prepare solvent blank identical to standard solutions but without the analyte.
Spectral Acquisition:
Quantification:
Construct a calibration curve by plotting absorbance versus concentration of standard solutions. Apply linear regression analysis to determine the relationship. The correlation coefficient (R²) should be ≥0.995 for acceptable linearity. Calculate the limit of detection (LOD) and limit of quantification (LOQ) using standard formulas based on standard deviation of the response and the slope of the calibration curve.
Table 1: Validation Parameters for UV-Vis Spectrophotometric Method of Styrylpyrone Quantification
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 1-50 μg/mL | - |
| Correlation coefficient (R²) | ≥0.995 | ≥0.995 |
| LOD | 0.3 μg/mL | Signal-to-noise ratio ≥3:1 |
| LOQ | 1.0 μg/mL | Signal-to-noise ratio ≥10:1 |
| Repeatability (RSD%) | ≤2.0% | n=6 replicates |
| Intermediate precision (RSD%) | ≤3.0% | Different days/analysts |
For optimal UV-Vis quantification of styrylpyrones, several factors require careful consideration. Solvent selection is critical as it affects the absorption spectrum; commonly used solvents include methanol, ethanol, and acetonitrile. The influence of pH should be investigated since phenolic hydroxyl groups present in many styrylpyrones may undergo ionization at different pH values, shifting absorption maxima. A preliminary wavelength scan (200-400 nm) should always be performed to identify the optimal quantification wavelength [3].
To ensure method accuracy, absorbance values should ideally fall between 0.2-1.0 AU, which represents the linear dynamic range of most instruments. Samples exhibiting absorbance >1.0 AU should be appropriately diluted to maintain linearity. Photostability should be assessed by monitoring standard solution absorbance over time, with minimal change expected for stable compounds. For additional assurance, method validation should include evaluation of specificity, accuracy, precision, and robustness according to ICH guidelines [3].
HPLC separation of styrylpyrones leverages the differential partitioning of analytes between a stationary phase and mobile phase. The conjugated aromatic system of styrylpyrones makes reversed-phase HPLC particularly suitable, utilizing non-polar stationary phases (typically C8 or C18 bonded silica) and polar mobile phases (water-methanol or water-acetonitrile mixtures). The separation efficiency depends on multiple factors including column chemistry, mobile phase composition, pH, temperature, and flow rate [4].
For styrylpyrone analysis, gradient elution is often necessary, especially for complex samples such as plant extracts or biological matrices containing multiple styrylpyrone analogs. Gradient optimization involves systematic adjustment of mobile phase composition over time to achieve resolution of all components of interest. Key parameters include initial and final mobile phase composition, gradient time, and flow rate. A scouting gradient from 5% to 100% organic phase over 20-30 minutes provides initial method development information, which can be refined for optimal separation [4].
Table 2: HPLC Conditions for Styrylpyrone Separation from Natural Sources
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | C8 (150 × 4.6 mm, 3.5 μm) | Phenyl-hexyl (150 × 4.6 mm, 3 μm) |
| Mobile Phase | Water-Acetonitrile | Water-Methanol with 0.1% Formic acid | Water-Acetonitrile gradient with pH adjustment |
| Gradient Program | 20-80% ACN in 20 min | 10-90% MeOH in 25 min | 5-95% ACN in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C | 25°C | 35°C |
| Detection | UV 270 nm | UV 320 nm | PDA 200-400 nm |
| Injection Volume | 10 μL | 20 μL | 5 μL |
Plant material extraction: Accurately weigh 100 mg of powdered plant material and extract with 10 mL methanol using sonication for 30 minutes. Centrifuge at 5000 × g for 10 minutes and collect supernatant. Dilute appropriately with mobile phase initial composition.
Biological sample preparation: For plasma/serum samples, precipitate proteins with 3 volumes of acetonitrile, vortex for 1 minute, centrifuge at 10,000 × g for 10 minutes, and collect supernatant. Evaporate under nitrogen stream and reconstitute in initial mobile phase composition.
Standard solutions: Prepare stock solutions of reference standards at 1 mg/mL in methanol. Prepare working standards by serial dilution in the range of 0.1-100 μg/mL.
Filtration: Filter all samples through 0.22 μm syringe filters prior to HPLC analysis.
The following diagram illustrates the complete HPLC analysis workflow for styrylpyrone quantification:
The ICH M10 guideline on bioanalytical method validation establishes a standardized framework for validating methods used in the quantification of therapeutic compounds and their metabolites in biological matrices. For styrylpyrone quantification in support of pharmacokinetic, toxicokinetic, and bioavailability studies, full method validation is required [5]. The key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability [5].
Accuracy and precision are evaluated using quality control (QC) samples at three concentration levels (low, medium, high) prepared in quintuplicate and analyzed in three separate runs. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), while precision should not exceed 15% CV (20% at LLOQ). Selectivity must be demonstrated by analyzing blank samples from at least six different sources to show no significant interference at the retention time of the analyte. The lower limit of quantification (LLOQ) should be established with accuracy within ±20% and precision ≤20% CV, with a signal-to-noise ratio typically ≥5:1 [5].
Table 3: Bioanalytical Method Validation Parameters for Styrylpyrone Quantification in Biological Matrices
| Validation Parameter | Requirements | Styrylpyrone Application |
|---|---|---|
| Accuracy | ±15% of nominal value (±20% at LLOQ) | Prepare QC samples at LLOQ, low, mid, high concentrations |
| Precision | ≤15% CV (≤20% at LLOQ) | Intra-day: n=5 at each QC level; Inter-day: n=3 runs |
| Selectivity | No interference >20% of LLOQ | Test blank plasma from 6 different sources |
| Linearity | R² ≥ 0.995 | Minimum 6 concentration points plus blank |
| LLOQ | S/N ≥ 5:1 with precision and accuracy meeting criteria | Typically 1-5 ng/mL for sensitive methods |
| Stability | ±15% of nominal value | Bench-top, processed, freeze-thaw, long-term |
| Matrix Effects | IS-normalized matrix factor CV ≤15% | Post-column infusion experiment |
Styrylpyrones have demonstrated significant antiproliferative activity against various cancer cell lines, with research revealing their ability to induce apoptosis through specific molecular pathways. Studies on styrylpyrone derivative (SPD) in MCF-7 human breast cancer cells have shown that the compound triggers the intrinsic apoptotic pathway, characterized by mitochondrial cytochrome c release, processing of initiator caspase-9, and activation of executioner caspase-7 [2]. This pathway is particularly noteworthy as MCF-7 cells are deficient in caspase-3, yet SPD effectively induces apoptosis through caspase-7 activation, demonstrating the compound's ability to engage alternative apoptotic execution mechanisms [2].
The molecular events in SPD-induced apoptosis begin with cytochrome c release from mitochondria into the cytosol, where it forms the apoptosome complex with Apaf-1 and procaspase-9 in the presence of ATP/dATP. This leads to caspase-9 activation, which then processes and activates the executioner caspase-7. The critical role of caspase-7 in this pathway was confirmed through inhibition experiments using Ac-DEVD-CHO, a specific caspase-7 inhibitor, which abrogated SPD-induced apoptosis [2]. This detailed understanding of the apoptotic mechanism provides a molecular basis for the observed cytotoxicity and supports the potential development of styrylpyrones as anticancer agents.
The following diagram illustrates the apoptotic pathway induced by styrylpyrone derivatives in cancer cells:
The compelling bioactivity profile of styrylpyrones, combined with validated analytical methods for their quantification, opens several promising research directions. Structure-activity relationship studies could identify key structural features responsible for their cytotoxic potency, potentially leading to synthetic analogs with enhanced therapeutic indices. The differential cytotoxicity observed between malignant and non-malignant cells suggests potential tumor selectivity, a highly desirable property in anticancer drug development [2].
From an analytical perspective, future work should focus on developing ultra-sensitive quantification methods using UHPLC-MS/MS to support pharmacokinetic and metabolism studies. Method applications should expand to include simultaneous quantification of multiple styrylpyrone analogs in complex matrices, which would facilitate standardization of herbal preparations and quality control of potential styrylpyrone-based formulations. Additionally, exploring cellular uptake and subcellular distribution using advanced analytical techniques would provide valuable insights into the pharmacokinetic-pharmacodynamic relationships of these promising compounds.
This comprehensive application note provides detailed methodologies for the accurate quantification of styrylpyrones using UV-Vis spectroscopy and HPLC techniques, along with thorough bioanalytical method validation protocols in compliance with ICH M10 guidelines. The documented apoptotic mechanisms and cytotoxicity profiles of styrylpyrone derivatives underscore their therapeutic potential and the importance of robust analytical methods for further pharmaceutical development. The protocols outlined herein serve as a foundation for researchers investigating these promising compounds, with applications spanning from natural product characterization to preclinical drug development studies. As research progresses, these analytical methods will be instrumental in advancing our understanding of styrylpyrone pharmacology and accelerating their development as potential therapeutic agents.
Bisnoryangonin is a secondary metabolite produced by various fungi, including Aspergillus and Penicillium species. It is a polyketide-derived molecule, and its biosynthesis typically involves polyketide synthase (PKS) enzymes [1].
The following workflow outlines a generalized strategy for extracting hydrophobic secondary metabolites like this compound from fungal cultures, based on common laboratory practices for similar compounds.
You can adapt this general protocol for hydrophobic fungal metabolites to target this compound.
1. Fungal Cultivation
2. Biomass Separation
3. Metabolite Extraction
4. Extract Concentration
5. Purification and Analysis
The table below compares common extraction techniques adaptable for this compound.
| Method | Principle | Typical Solvents | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction [4] | Partitioning based on solubility | Ethyl Acetate, Chloroform, Butanol | Simple, scalable, good for broth | Large solvent volumes, emulsion formation |
| Solid Phase Extraction (SPE) [2] | Adsorption to functionalized silica | Methanol/Water gradients | Cleaner extracts, concentration, high-throughput compatible in 96-well format | Cost, method development needed |
| QuEChERS [2] | Dispersive SPE for matrix clean-up | Acetonitrile with salts | Rapid, effective for complex matrices | May require optimization for fungal cultures |
Given the lack of a specific protocol, here is a strategy to obtain the necessary information:
This system is designed for the de novo biosynthesis of 11-methoxy-bisnoryangonin, a styrylpyrone compound with potential pharmaceutical value, directly from simple glucose in a engineered E. coli host [1] [2].
The table below summarizes the core components of the system.
| Plasmid Name | Backbone | Antibiotic Resistance | Genes Encoded | Pathway Step Function |
|---|
| pET-opT5M | pET-28a(+) | Kanamycin | optal: Codon-optimized Tyrosine ammonia-lyase sam5: C3H (4-coumarate 3-hydroxylase) com: Caffeic acid O-methyltransferase | Converts intracellular L-tyrosine into ferulic acid [1] [2] | | pET22-4P | pET-22b(+) | Ampicillin | 4cl2nt: 4-Coumarate-CoA ligase from Nicotiana tabacum pnpks: Styrylpyrone synthase (SPS) from Piper nigrum | Activates ferulic acid and condenses it with malonyl-CoA to form 11-methoxy-bisnoryangonin [1] [2] |
The following diagram illustrates the complete biosynthetic pathway from L-tyrosine to the final product.
The table below compares the production titers of 11-methoxy-bisnoryangonin achieved in different engineered E. coli strains using this plasmid system.
| E. coli Strain | Relevant Genotype / Characteristics | Production Titer (mg/L) | Key Finding |
|---|---|---|---|
| P2 | C41(DE3) harboring both plasmids [1] | ~6.2 | Baseline production in a standard expression strain [1] |
| P3 | ∆COS1 (L-tyrosine overproducer) harboring both plasmids [1] | 52.8 | ~8.5-fold increase over baseline, demonstrating the critical need for precursor engineering [1] |
Styrylpyrones represent a class of natural compounds with significant pharmacological potential, including demonstrated anxiolytic effects, anti-inflammatory activity, and anticancer properties [1]. These compounds are primarily found in various plant species, particularly in Piper methysticum (kava), and in certain mushrooms, where they function as secondary metabolites. Traditionally, styrylpyrones have been obtained through direct plant extraction, a method plagued by challenges such as low compound concentration, complex mixture separation, and dependence on agricultural conditions [1]. The compound 11-methoxy-bisnoryangonin, a specific styrylpyrone, has garnered research interest due to its potential applications in human healthcare and drug development.
Recent advances in synthetic biology and metabolic engineering have enabled the development of microbial platforms for the production of valuable plant-derived natural products. The biotransformation of ferulic acid to 11-methoxy-bisnoryangonin represents a promising alternative to traditional extraction methods, offering the advantages of higher purity, reduced environmental impact, and scalable production [1]. This approach leverages the ability of engineered microbial hosts to convert simple carbon sources into complex molecules through introduced biosynthetic pathways. Ferulic acid, a hydroxycinnamic acid abundantly present in plant cell walls, serves as an ideal precursor due to its structural similarity to the target styrylpyrone and its natural abundance in agricultural byproducts [2].
The complete biosynthetic pathway for the conversion of ferulic acid to 11-methoxy-bisnoryangonin involves a series of enzymatic reactions culminating in the formation of the characteristic styrylpyrone structure. The pathway begins with the activation of ferulic acid to its CoA-thioester form, followed by a polyketide extension and lactonization reaction that forms the pyrone ring structure [1].
Table 1: Enzymatic Components of the 11-Methoxy-Bisnoryangonin Biosynthetic Pathway
| Enzyme | Gene | Source | Function in Pathway |
|---|---|---|---|
| Tyrosine ammonia-lyase | optal | Synthetic | Converts L-tyrosine to 4-coumaric acid |
| Hydroxycinnamoyl-CoA ligase | 4cl2nt | Nicotiana tabacum | Activates ferulic acid to feruloyl-CoA |
| Styrylpyrone synthase | pnpks | Piper nigrum | Condenses malonyl-CoA with feruloyl-CoA to form 11-methoxy-bisnoryangonin |
| C3H enzyme | sam5 | Saccharothrix espanaensis | Hydroxylates 4-coumaric acid to caffeic acid |
| O-Methyltransferase | com | Arabidopsis thaliana | Methylates caffeic acid to ferulic acid |
The key enzyme in this pathway is PnPKS, a styrylpyrone synthase identified from Piper nigrum (black pepper) [1]. Unlike typical chalcone synthases that catalyze the formation of chalcones through Claisen condensation, PnPKS specifically catalyzes a lactonization reaction that results in pyrone ring formation. This enzyme accepts feruloyl-CoA as a starter substrate and performs two iterative decarboxylative condensations with malonyl-CoA extender units to form a linear triketide intermediate that subsequently cyclizes into the styrylpyrone structure [1].
Significant yield improvements were achieved through host strain engineering to enhance precursor availability. The implementation of an L-tyrosine overproducing E. coli ∆COS1 strain with deregulated feedback inhibition (ΔtyrR::tyrAfbr, aroGfbr) resulted in an 8.5-fold increase in 11-methoxy-bisnoryangonin production compared to the parental strain [1]. This engineered strain produced 52.8 mg/L of the target compound when cultured in minimal glucose medium for 24 hours.
Further optimization involved the modular distribution of pathway enzymes across two compatible vectors (pET-opT5M and pET22-4P) to balance metabolic burden and ensure efficient flux through the heterologous pathway [1]. The strategic separation of the upstream tyrosine-derived ferulic acid biosynthesis module from the downstream ferulic acid conversion module allowed for independent optimization of each pathway section.
Materials:
Protocol:
Materials:
Protocol:
Extraction Protocol:
HPLC Analysis:
GC-MS Analysis:
Table 2: Comparative Production Metrics for 11-Methoxy-Bisnoryangonin in Different Systems
| Production System | Titer (mg/L) | Time (h) | Yield Enhancement | Key Features |
|---|---|---|---|---|
| Parental E. coli C41(DE3) | ~6.2 | 24 | Reference | Contains basic pathway genes |
| Engineered E. coli ∆COS1 | 52.8 | 24 | 8.5-fold | L-tyrosine overproduction, optimized genes |
| Engineered COS6-T5M | Not specified | 24 | Significant | Chromosomal integration of optal, sam5, com |
The optimization of biotransformation conditions significantly impacts the final product yield. Based on similar microbial transformation systems for ferulic acid derivatives, several critical parameters require careful optimization:
For researchers aiming to further enhance production metrics, consider these advanced approaches:
The development of efficient microbial platforms for the biotransformation of ferulic acid to 11-methoxy-bisnoryangonin represents a significant advancement in natural product biosynthesis. The protocols outlined herein demonstrate that titers exceeding 50 mg/L can be achieved in engineered E. coli systems through strategic pathway design and host engineering. This approach offers a sustainable alternative to traditional plant extraction methods and provides a foundation for pharmaceutical development of styrylpyrone-based therapeutics.
Future research directions should focus on comprehensive enzyme engineering to enhance the catalytic efficiency of the key PnPKS enzyme, development of advanced fermentation strategies including continuous biotransformation systems, and exploration of alternative microbial hosts with natural advantages for phenolic compound biosynthesis. The integration of systems biology approaches with machine learning algorithms holds particular promise for identifying additional metabolic bottlenecks and engineering opportunities. As synthetic biology tools continue to advance, the potential for commercial-scale production of styrylpyrone compounds through microbial biotransformation appears increasingly feasible.
Styrylpyrones are valuable plant natural products with significant pharmaceutical potential. These compounds demonstrate diverse bioactivities including anxiolytic, analgesic, neuroprotective, antiviral, and anti-inflammatory effects [1] [2]. They are primarily found in plants such as Piper methysticum (kava) and Alpinia zerumbet (shell ginger), as well as in various medicinal mushrooms [1] [2]. Traditionally, styrylpyrones have been obtained through plant extraction, which presents challenges including low yields, complex mixtures, and dependence on agricultural cycles [2]. Microbial production of styrylpyrones via engineered cell factories offers a promising alternative, enabling sustainable production of single compounds under controlled conditions [1] [3].
The core styrylpyrone scaffold is synthesized by styrylpyrone synthase (SPS), a chalcone synthase-like type III polyketide synthase (PKS) [1] [2]. SPS catalyzes the condensation of hydroxycinnamoyl-CoA starters with two malonyl-CoA extender units, followed by lactonization to form the characteristic pyrone ring [1] [3]. This differs from typical chalcone synthesis, where the linear intermediate undergoes Claisen condensation instead of lactonization [1].
Key enzymes in styrylpyrone biosynthesis include:
The following diagram illustrates the complete biosynthetic pathway for styrylpyrone production in microbial factories:
Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as microbial cell factories for styrylpyrone production, each offering distinct advantages [1] [2].
E. coli Platform:
S. cerevisiae Platform:
3.1.1 Strain and Plasmid Construction
3.1.2 Cultivation and Production
3.2.1 Pathway Reconstruction
3.2.2 Strain Optimization
High-Performance Liquid Chromatography (HPLC) Analysis:
LC-MS for Structural Confirmation:
The following table summarizes reported production metrics for styrylpyrones in engineered microbial platforms:
| Compound | Host | Titer | Engineering Strategy | Reference |
|---|---|---|---|---|
| 11-Methoxy-bisnoryangonin | E. coli ∆COS1 | 52.8 mg/L | L-tyrosine overproducing host, two-vector system | [1] [3] |
| DDK | S. cerevisiae | 4.40 μM | CRISPR δ-integration, engineered aromatic metabolism | [2] |
| DMY | S. cerevisiae | 1.28 μM | Endogenous double bond reductase engineering | [2] |
| Yangonin | S. cerevisiae | 0.10 μM | Hydroxycinnamic acid pathway optimization | [2] |
Industrial implementation of styrylpyrone-producing microbial factories requires addressing critical scale-up challenges:
Microbial robustness—the ability to maintain stable production performance under industrial-scale perturbations—can be enhanced through several strategies:
Transcription Factor Engineering:
Adaptive Laboratory Evolution (ALE):
The following workflow illustrates the integration of robustness engineering strategies:
Successful industrial implementation requires integrating strain and process development:
The field of microbial styrylpyrone production is rapidly advancing, with several promising research directions:
Q1: What is a systematic approach to optimizing a fermentation process?
Optimization is typically a multi-stage process that moves from screening key factors to fine-tuning the final conditions. A widely adopted systematic approach is outlined below [1] [2]:
This methodology was successfully used to optimize the fermentation of Bacillus amyloliquefaciens, resulting in a 72.79% increase in biomass (OD600) compared to pre-optimization levels [1].
Q2: What are common optimization techniques and their key features?
Different techniques are suited for different stages of your optimization workflow. The table below summarizes common methods [2].
| Technique | System Type | Key Principle | Best Use Case |
|---|---|---|---|
| One-Factor-at-a-Time (OFAT) | Close-ended | Changes one variable while holding others constant [2] | Preliminary, intuitive understanding of single variable effects [2] |
| Plackett-Burman (PB) Design | Close-ended | Screens n variables with only n+1 experiments to find significant factors [2] |
High-efficiency screening to identify critical variables from a large pool [1] [2] |
| Response Surface Methodology (RSM) | Close-ended | Uses statistical models to find optimal conditions and understand factor interactions [1] [2] | Fine-tuning and modeling after key variables are identified [1] |
| Factorial Design | Close-ended | Tests all possible combinations of factors at their defined levels [2] | Studying interaction effects between a limited number of factors [2] |
| Borrowing / Component Replacing | Open-ended | Adopts or swaps components from literature for similar microbes or processes [2] | Initial medium formulation when no prior data is available [2] |
Q3: My fermentation titer is lower than expected. How do I troubleshoot this?
A low titer can result from many factors. Follow this logical troubleshooting process to identify the cause, based on established IT troubleshooting principles adapted for a lab context [3].
Step 1: Identify the Problem Gather all relevant data: the raw titer value, the expected value, and associated process data (pH, temperature, biomass, substrate consumption logs) [3].
Step 2: Establish a Theory of Probable Cause Start with the most common and easily addressable issues [3]. The red nodes in the diagram above represent major categories for your initial theories.
Step 3: Test Theories to Determine Cause Design small, targeted experiments to test your theories one by one [3].
Step 4: Establish a Plan of Action and Implement Once the cause is confirmed, plan your solution. This could be adjusting a media recipe, changing a setpoint on the bioreactor, or using a new glycerol stock [3].
Step 5: Verify Full System Functionality Run a new fermentation with the implemented solution and confirm that the titer has improved. Also, check that other key performance indicators (like growth rate or yield) have not been negatively impacted [3].
Step 6: Document Findings Record the problem, the root cause, the solution, and the final outcome. This is crucial for building institutional knowledge and preventing future issues [3].
Q4: How can microbial strain engineering improve titer and tolerance?
Beyond optimizing the process, engineering the microbial strain itself is a powerful strategy. Key approaches include [4]:
Selecting the right host is the first critical step. The table below compares the most common systems to help users make an initial choice [1] [2].
| Host System | Typical Yields | Key Advantages | Major Limitations | Ideal For |
|---|---|---|---|---|
| E. coli (Prokaryotic) | High for simple proteins | Rapid growth, low cost, well-established genetics, high yield potential [1] [3] | Lack of complex PTMs, formation of inclusion bodies, codon bias, endotoxin contamination [1] [2] | Soluble, non-glycosylated proteins; enzymes for research [2] |
| Yeast (e.g., P. pastoris) | Moderate to High | Eukaryotic PTMs, high-density fermentation, secretory expression, cost-effective scaling [1] [2] | Hyper-glycosylation, limited capacity for some mammalian PTMs [1] [2] | Secreted eukaryotic proteins; proteins requiring basic glycosylation [1] |
| Baculovirus/Insect Cells | Moderate | Complex PTMs (glycosylation, folding), proper assembly of multi-subunit proteins, high protein activity [1] [2] | Lower yields than bacteria, glycosylation differs from mammals, process more complex/time-consuming [1] [2] | Complex proteins, viral antigens, structural biology [2] |
| Mammalian Cells (e.g., CHO, HEK293) | Lower (therapeutic scale) | The most human-like PTMs, correct folding and assembly of complex biologics [2] | High cost, slow growth, technically demanding, lower volumetric yield [2] | Therapeutic antibodies, complex human proteins for clinical use [2] |
Low yield can stem from many factors. The following diagnostic workflow visualizes a systematic approach to identify the root cause.
This often points to a failure in gene expression or cell viability [4] [3].
The protein is expressed, but the final yield is insufficient.
This is a common issue, particularly in E. coli for complex proteins [4] [3].
Here are detailed methodologies for two key optimization strategies cited in recent literature.
This protocol, based on the 2025 Micro-HEP platform, is highly effective for increasing the yield of natural products by amplifying gene copy numbers [5].
Workflow Diagram: Multi-Copy Integration
This is a foundational protocol for addressing the common problem of inclusion body formation [4].
The solubility of styrylpyrone compounds is highly dependent on their specific structure and modifications. The table below summarizes solubility characteristics reported in the literature.
| Compound Name | Reported Solubility Characteristics | Source / Context |
|---|---|---|
| Phellinin A1 | Readily soluble in DMSO and methanol; poorly soluble in CHCl₃ and water; insoluble in hexane [1]. | Culture broth of Phellinus sp. [1] |
| Rheadoside A & B (Glycosides) | Glycosylation generally increases water solubility compared to aglycone forms [2] [3]. | Mycelium of Inonotus rheades [2] [3] |
| 11-Methoxy-Bisnoryangonin | Produced in engineered E. coli; extracted from culture medium [4]. | De novo synthesis in a microbial host [4] |
| General Styrylpyrone Pigments | Described as "yellow polyphenol pigments" [5]. | Medicinal fungi Phellinus and Inonotus spp. [5] |
This protocol is adapted from methods used to prepare styrylpyrone derivatives for biological activity testing in cell cultures [1] [6].
This methodology is used to isolate natural styrylpyrones and their glycosides from fungal mycelium [7] [2] [3].
If you encounter poor solubility with your target compound, consider these approaches:
This decision diagram outlines a logical pathway to address common solubility problems.
Q1: What is the solvent of first choice for dissolving a new, unmodified styrylpyrone compound for in-vitro assays? A1: Dimethyl Sulfoxide (DMSO) is the universal first-choice solvent. It effectively dissolves a wide range of styrylpyrone compounds and is compatible with biological assays when diluted appropriately [1] [6].
Q2: My styrylpyrone precipitates when I add the DMSO stock to my cell culture medium. What can I do? A2: This is common. You can:
Q3: Are there any natural sources of more soluble styrylpyrone derivatives? A3: Yes. Look for styrylpyrone glycosides, such as rheadoside A and B, which are naturally occurring glycosylated versions found in the mycelium of fungi like Inonotus rheades. The attached glucose molecule confers significantly higher water solubility [2] [3].
The table below summarizes key data for this compound, which is essential for planning separation and purification strategies.
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₃H₁₀O₄ [1] |
| IUPAC Name | (E)-5-Hydroxy-7-(4-hydroxy styryl)-2H-pyran-2-one [1] |
| Production Context | Produced in engineered E. coli via an artificial biosynthetic pathway [2]. |
| Reported Production Titer | Up to 52.8 mg/L in a minimal glucose medium using an engineered L-tyrosine overproducing E. coli ΔCOS1 strain [2]. |
| Key Functional Groups | Presence of phenolic hydroxyl groups suggests potential polarity and solubility in polar solvents like water, methanol, or acetone [3]. |
The most established production method for this compound is through a heterologous biosynthetic pathway in E. coli. The diagram below outlines the key stages from genetic engineering to final purification.
The biosynthetic pathway relies on five key enzymes expressed in the host E. coli strain [2]:
optal, sam5, and com genes for producing ferulic acid from intracellular L-tyrosine.4cl2nt and pnpks genes. The pnpks gene is critical as it encodes a styrylpyrone synthase (SPS) that uses feruloyl-CoA and malonyl-CoA to form the final this compound product [2].While explicit purification protocols for this compound are not detailed in the available literature, you can build troubleshooting guides based on general biochemical principles and the information that is available.
| Challenge & Symptoms | Potential Root Cause | Investigation & Troubleshooting Steps |
|---|---|---|
| Low Final Product Titer | Inefficient metabolic flux in the host strain. | Confirm host strain is L-tyrosine overproducing (e.g., E. coli ΔCOS1). Sequence genes to ensure integrity. Analyze pathway intermediates (ferulic acid) via HPLC to pinpoint bottlenecks [2]. |
| Low Purity or Yield in Extraction | Suboptimal solvent selection for extraction from the culture broth or lysate. | The molecule's polarity dictates solubility. Test a range of solvents from polar (e.g., methanol, ethyl acetate) to non-polar (e.g., hexane) to find the most efficient one. A good starting point is a solvent like ethyl acetate, which can dissolve medium-polarity compounds [3]. |
| Complex Impurity Profile | Presence of closely related styrylpyrones, media components, or host cell metabolites. | Develop a multi-step purification. After crude extraction, consider chromatographic techniques like silica gel chromatography (normal phase) or reversed-phase HPLC. The choice between normal or reversed-phase depends on the specific impurity profile [4]. |
Q: What is the advantage of producing this compound in E. coli over plant extraction? A: Microbial production in E. coli allows for the synthesis of a single, desired styrylpyrone compound, avoiding complex mixtures found in plant extracts. This makes subsequent purification simpler and enables large-scale, consistent production not limited by agricultural constraints [2].
Q: My purification yields are low. Where should I start troubleshooting? A: First, verify your production titers. If the initial concentration in the culture is low, no purification method will be efficient. Use analytical HPLC to quantify the target molecule in the crude extract before purification. Next, systematically test different extraction solvents. Finally, if the crude extract looks good but final purity is low, optimize your chromatographic conditions (e.g., mobile phase gradient, stationary phase) [4].
Q1: What are the primary metabolic engineering strategies to increase intracellular malonyl-CoA availability? The most effective strategies focus on enhancing the supply of its precursor, acetyl-CoA, and optimizing the enzyme that converts it to malonyl-CoA [1] [2].
Q2: How can I quickly screen for microbial strains with high malonyl-CoA accumulation? You can use a colorimetric biosensor based on a type III polyketide synthase (PKS), such as RppA [3].
Q3: Are there alternative, non-native pathways for malonyl-CoA synthesis? Yes, recent research has established a non-carboxylative malonyl-CoA pathway as a viable alternative to the native ACC route [4].
The table below summarizes achieved production levels for various valuable compounds to illustrate the potential of different microbial hosts.
| Product | Host Organism | Maximum Titer | Key Engineering Strategy(s) |
|---|---|---|---|
| Malonic Acid [5] | Yarrowia lipolytica | 63.6 g/L | Expression of efficient malonyl-CoA hydrolase; enhanced precursor supply. |
| 6-Methylsalicylic Acid [3] | Escherichia coli | 440.3 mg/L | Knockdown of gene targets identified via malonyl-CoA biosensor screening. |
| Naringenin [3] | Escherichia coli | 103.8 mg/L | Knockdown of gene targets identified via malonyl-CoA biosensor screening. |
| Resveratrol [3] | Escherichia coli | 51.8 mg/L | Knockdown of gene targets identified via malonyl-CoA biosensor screening. |
| Flaviolin [3] | Escherichia coli | 26.0 mg/L | Heterologous expression of the rppA gene from Streptomyces griseus. |
| N-Butanol [1] | Saccharomyces cerevisiae | >100 mg/L | Deletion of alcohol dehydrogenases and glycerol-3-phosphate dehydrogenases. |
This protocol details how to implement the RppA-based biosensor for screening engineered strains [3].
1. Principle: The biosensor relies on the type III PKS RppA from Streptomyces griseus, which condenses five molecules of malonyl-CoA into 1,3,6,8-tetrahydroxynaphthalene (THN). THN then auto-oxidizes into the stable, red-pigmented compound flaviolin. The intensity of the red color in the culture supernatant directly correlates with the intracellular malonyl-CoA availability [3].
2. Materials:
3. Procedure: 1. Transformation: Introduce the RppA biosensor plasmid into your library of microbial strains. 2. Cultivation: Grow the transformed strains in a suitable medium (e.g., M9 minimal medium with glucose). Cultivation in deep-well plates or shake flasks is typical [3]. 3. Colorimetric Analysis: After a suitable incubation period, visually inspect the cultures or measure the absorbance of the culture supernatant at 340 nm (OD₃₄₀). Strains exhibiting a deeper red color and higher OD₃₄₀ have a greater accumulation of flaviolin, indicating higher intracellular malonyl-CoA levels [3].
4. Data Interpretation:
The following diagram, described using the DOT language, illustrates the core metabolic pathways and engineering strategies for enhancing malonyl-CoA supply. You can render this code using Graphviz to create a visual aid.
Diagram 1: Metabolic engineering of malonyl-CoA supply. This map shows the natural pathway (green) for malonyl-CoA synthesis from acetyl-CoA, an alternative route (red) from malonate, and key engineering interventions (notes) to boost availability for target products. The core challenge is balancing malonyl-CoA supply between essential metabolism and target product synthesis. Start by overexpressing ACC and knocking down fatty acid synthesis with sRNAs [1] [3]. For higher yields, consider engineering acetyl-CoA supply or implementing the non-carboxylative pathway [1] [4]. The RppA biosensor is a powerful tool for high-throughput screening of your engineered libraries [3].
The tables below summarize key metabolic engineering strategies and their outcomes from recent studies.
Table 1: Host Strain and Pathway Engineering
| Engineering Strategy | Host Strain | Key Genetic Modifications / Enzymes Used | Maximum Ferulic Acid Titer | Key Findings / Rationale |
|---|---|---|---|---|
| De Novo Synthesis [1] | E. coli BL21(DE3) | FjTAL, EcHpaBC, engineered COMT (N129V-H313A-F174L), enhanced tyrosine and SAM supply | 4.38 g/L (50 L bioreactor) | Engineered COMT for 4.19x higher catalytic efficiency; overexpressed luxS & mtn to improve SAM supply [1]. |
| De Novo Synthesis [2] | E. coli JM109(DE3) | RsTAL, SeSAM5, TaCOM, tested different plasmid copy numbers & promoters | 212 mg/L (shake flask) | p15A replicon & T5 promoter most effective; overexpression of pntAB for NADPH regeneration boosted production [2]. |
| Bioconversion [3] | Pseudomonas putida KT2440 | Integrated CRISPR/Cas9n-λ-Red system; 9 genes for ferulic acid catabolism & PHA biosynthesis | N/A (20 mM consumed) | Engineered strain (KTc9n20) for bioconversion; optimized C/N ratio improved polyhydroxyalkanoate (PHA) production [3]. |
Table 2: Process Optimization and Downstream Recovery
| Method | Feedstock / Source | Key Parameters | Outcome | Key Findings / Rationale |
|---|---|---|---|---|
| Fermentation Optimization [4] | Banana Stem Waste (BSW) | Water-to-BSW ratio (1:1), Incubation time (27 hours) | 1.17 mg FA/g BSW | Sufficient incubation time is more critical than the water ratio for microbial hydrolysis [4]. |
| Recovery with Ionic Liquids [5] | Fermentation Broth | Ionic Liquid: [MOR][BF4]; 0.06 M NH₄Cl; 1:5 phase ratio; 45 mins | 93.12% recovery | [MOR][BF4] is effective for direct recovery from complex broth without pretreatment; conductivity of 0.324 mS·cm⁻¹ [5]. |
Here are detailed methodologies for key experiments cited in the tables.
Protocol 1: De Novo Biosynthesis in a Bioreactor [1] This protocol outlines the process for achieving high-yield ferulic acid production.
Strain and Plasmid Construction
luxS (S-ribosylhomocysteine lyase) and mtn (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase).Bioreactor Fermentation & Induction
Protocol 2: Optimized Recovery using Ionic Liquid [5] This protocol describes an efficient method to recover ferulic acid directly from fermentation broth.
FAQ 1: My ferulic acid titer is much lower than expected. What could be the bottleneck?
luxS and mtn) and supplement with methionine, the direct precursor of SAM [2] [1].FAQ 2: The yield drops when scaling up from shake flasks to a bioreactor.
FAQ 3: Downstream recovery of ferulic acid is inefficient and costly.
The diagram below illustrates the primary de novo biosynthetic pathway for ferulic acid in an engineered microbe like E. coli, highlighting the key enzymes and cofactors.
This workflow outlines the major steps from genetic engineering of the microbial host to the final recovery of ferulic acid.
Here are common problems and solutions related to expressing PnPKS and producing 11-methoxy-bisnoryangonin in E. coli.
| Problem & Symptoms | Possible Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| No/Low Protein Expression [1] | 1. Protein Toxicity: The heterologous protein harms the host cells.
2. Rare Codons: PnPKS gene contains codons rarely used in E. coli.
3. Incorrect Vector: Problems with plasmid construction.
4. Insufficient Induction: Suboptimal induction conditions. | 1. For Toxicity: • Use engineered E. coli strains like C41(DE3) or C43(DE3) [1]. • Use tighter promoters and lower plasmid copy numbers [1]. • Modify growth conditions: Lower induction temperature, shorten induction time, or use defined media with glucose [1].
2. For Rare Codons:
• Use host strains that supplement rare tRNAs (e.g., Rosetta or Codon Plus) [1].
• Perform codon optimization for the pnpks gene for expression in E. coli [2] [1].
3. For Vector: • Confirm vector sequence to verify correct gene insertion and promoter function [1].
4. For Induction: • Ensure IPTG concentration is correct (e.g., 0.1-1.0 mM) [1]. | | Incorrect/Unexpected Product • HPLC/MS shows wrong product. • No 11-methoxy-bisnoryangonin detected. | 1. Incomplete Biosynthetic Pathway: Missing or inactive enzymes in the pathway.
2. Inactive PnPKS Enzyme: Enzyme is not folded correctly or lacks activity.
3. Limiting Precursors: Low intracellular levels of L-tyrosine, ferulic acid, or malonyl-CoA. | 1. For Pathway: • Verify activity of all five enzymes in the pathway (optal, sam5, com, 4cl2nt, pnpks). Check individual gene expression and function [2].
2. For Enzyme Activity: • Test PnPKS activity *in vitro* with purified enzyme and supplied substrates (feruloyl-CoA, malonyl-CoA) to confirm function [2]. • For improper folding, try lower induction temperatures (e.g., 20°C) and co-express molecular chaperones [1].
3. For Precursors: • Use an engineered L-tyrosine overproducing strain (e.g., E. coli ∆COS1) to boost precursor supply [2]. | | Low Product Yield [2] • 11-methoxy-bisnoryangonin titer is low. | 1. Host Strain Not Optimized: Using a standard lab strain instead of an engineered host.
2. Precursor Limitation: Inefficient conversion from L-tyrosine to ferulic acid.
3. Plasmid Burden: Metabolic burden from maintaining multiple plasmids. | 1. For Host Strain: • Switch to the engineered ∆COS1 strain, which has been shown to increase production 8.5-fold (up to 52.8 mg/L) compared to a parental strain [2].
2. For Precursors:
• Use a strain with genes optal, sam5, and com integrated into the genome (e.g., COS6-T5M) to stabilize ferulic acid production [2].
3. For Plasmid Burden: • Ensure use of correct antibiotics (Kanamycin for pET-28a, Ampicillin for pET-22b) in the medium to maintain plasmid pressure [2]. | | Protein Aggregation (Inclusion Bodies) [1] | 1. Incorrect Folding: Protein folds too quickly and incorrectly at high temperatures.
2. High Hydrophobicity: The protein's properties lead to aggregation. | 1. For Folding: • Lower the induction temperature (e.g., to 20°C or room temperature) and reduce IPTG concentration [1]. • Co-express molecular chaperones to aid proper folding [1].
2. For Hydrophobicity: • Fuse PnPKS to a solubility-enhancing tag (e.g., MBP, GST, SUMO) [1]. • Supplement media with chemical chaperones or cofactors [1]. |
The table below summarizes critical data from the literature for benchmarking your experiments [2].
| Parameter | Value / Condition | Description / Strain Context |
|---|---|---|
| Highest Reported Titer | 52.8 mg/L | Achieved in the engineered E. coli ∆COS1 strain (P3). |
| Culture Medium | Minimal glucose medium | |
| Culture Time | 24 hours | |
| Fold Improvement | ~8.5x | ∆COS1 strain (P3) vs. parental C41(DE3) strain (P2). |
| Key Genes in Pathway | 5 | optal, sam5, com, 4cl2nt, pnpks |
| Plasmids Used | 2 | pET-opT5M (KanR), pET22-4P (AmpR) |
| Critical Strain | E. coli ∆COS1 | Engineered for L-tyrosine overproduction (ΔtyrR::tyrAfbr, aroGfbr). |
This is the general protocol used for the successful production of 11-methoxy-bisnoryangonin [2].
Strain and Plasmids:
optal, sam5, com) and pET22-4P (carrying 4cl2nt, pnpks).Culture and Induction:
Analysis:
The diagram below illustrates the artificial biosynthetic pathway for producing 11-methoxy-bisnoryangonin from glucose in the engineered E. coli strain.
This diagram shows the five-enzyme pathway converting endogenous L-tyrosine into the final product, 11-methoxy-bisnoryangonin. The key initial step relies on the engineered host strain (∆COS1) to overproduce L-tyrosine from glucose [2].
Q1: What is the function of the PnPKS enzyme? A1: PnPKS is a styrylpyrone synthase (SPS), a type III polyketide synthase. It specifically catalyzes the condensation of two malonyl-CoA molecules with a feruloyl-CoA starter substrate. The resulting linear triketide intermediate then undergoes lactonization (cyclization into a pyrone ring) to form 11-methoxy-bisnoryangonin, rather than forming a chalcone or stilbene as other CHS-like enzymes might [2].
Q2: Why is my engineered E. coli strain not producing any 11-methoxy-bisnoryangonin? A2: First, perform systematic checks:
pnpks gene and other pathway genes are correctly inserted in the plasmids without mutations [1].Q3: How can I further increase the yield of 11-methoxy-bisnoryangonin beyond 52.8 mg/L? A3: You can explore several advanced metabolic engineering strategies:
| Problem Area | Specific Issue & Symptoms | Possible Causes | Recommended Solutions & Optimization |
|---|
| Chemical Synthesis Pathway | Low yield; multiple, hard-to-separate side products. [1] | Lack of specificity in traditional condensation reactions (e.g., Aldol, Knoevenagel). [1] | Method Selection: Prefer Horner or Wittig reactions, which often offer better stereocontrol over Aldol condensations. [1] Sequential Steps: Perform pyridine N-alkylation after the core styryl formation to simplify purification. [1] | | Precursor Availability | Inconsistent yields in microbial biosynthesis; pathway bottleneck. [2] [3] | Limited supply of hydroxycinnamic acid precursors (e.g., ferulic acid) inside the engineered microbe. [2] [3] | Host Engineering: Overexpress genes for aromatic amino acid biosynthesis (e.g., in E. coli or yeast). [2] [3] Gene Integration: Use CRISPR-mediated δ-integration in yeast to stably express rate-limiting genes, boosting precursor supply. [2] | | Enzyme Selectivity & Activity | Production of unwanted analog mixtures instead of a single styrylpyrone. [2] [3] | Low substrate specificity of the core enzyme, Styrylpyrone Synthase (SPS). [2] [3] | Enzyme Selection: Use SPS enzymes with higher specificity for the desired starter substrate. [3] Pathway Isolation: Express the biosynthetic pathway in a microbial host to produce a single compound, bypassing the complex mixture found in plants. [3] | | Post-Translational Regulation (in Fungi) | Low product titer in fungal cultures; reduced enzyme activity. [4] | S-nitrosylation: Nitric oxide (NO) burst can inhibit key enzymes (PAL, 4CL, SPS) by modifying their cysteine residues. [4] | Modulate Redox Environment: • Use GSNOR inhibitors (e.g., N6022, Mithramycin A) to protect against inhibitory S-nitrosylation. [4] • Knockdown of *gsnor* genes can increase product yield. [4] |
This method is recommended for its superior control and fewer byproducts. [1]
This sustainable approach avoids complex plant extracts. [2]
The experimental workflow for this biosynthetic approach is outlined below.
Applicable for producing styrylpyrones in native fungal producers like Inonotus obliquus. [4]
The regulatory mechanism that can be targeted to increase yield is shown in the following pathway.
Successful scale-up requires maintaining a consistent environment for your cells as the bioreactor volume increases. The table below summarizes the key physical parameters to monitor and control.
| Parameter | Description | Scale-Up Challenge | Impact on Process |
|---|---|---|---|
| Volumetric Oxygen Transfer Coefficient (kLa) | Measures how well oxygen is transferred from gas bubbles to the liquid medium [1]. | Difficult to keep constant; larger vessels have different mixing and gas transfer dynamics [2]. | Directly affects cell growth and productivity; low kLa can lead to oxygen starvation [1]. |
| Power per Unit Volume (P/V) | Amount of mixing energy delivered to the liquid [2]. | Higher in small-scale bioreactors for the same tip speed [2]. | Influences oxygen transfer, mixing, and shear stress on organisms [2]. |
| Mixing Time | Time required to achieve a homogenous mixture in the vessel [2]. | Significantly longer in large-scale bioreactors [2]. | Affects distribution of nutrients, cells, and gases; impacts pH and nutrient concentration zones [2]. |
| Impeller Tip Speed | Speed at which the impeller tip moves through the liquid [2]. | Easier to match across scales, but fixing one parameter can affect others [2]. | A key factor for mechanical shear stress, which can damage sensitive cells [1] [2]. |
Here are answers to frequently asked questions that researchers might encounter.
Question: Our product yield decreases after scaling up, even though we are using the same strain and medium. What could be the cause?
Question: We are observing contamination repeatedly in our process. How can we identify the source?
Question: How can we systematically optimize our fermentation process for higher yields?
This is a standard method for characterizing a bioreactor's oxygen transfer capability [1].
1. Setup and Degassing:
2. Re-aeration and Data Logging:
3. Data Analysis:
ln(1 - DO) versus time.The following diagram illustrates a modern, efficient "Design-Build-Test-Learn" (DBTL) cycle for scaling up production, which integrates computational and experimental work.
I hope this technically-grounded information provides a solid foundation for your technical support center. The strategies outlined, particularly the model-assisted workflow, are at the forefront of modern bioprocess optimization.
Bisnoryangonin and hispidin are naturally occurring styrylpyrone compounds that belong to the broader class of polyketide metabolites found in various fungal species and some plants. These compounds have attracted significant scientific interest due to their diverse biological activities and potential therapeutic applications. While structurally related through their biosynthetic pathways, these two compounds exhibit distinct biological profiles that make them valuable for different research and potential clinical applications. The structural similarity between these compounds belies significant differences in their molecular mechanisms, cellular targets, and overall bioactivity, which researchers must consider when selecting the appropriate compound for specific investigations.
Both compounds are particularly abundant in Basidiomycete fungi, including genera such as Phellinus, Gymnopilus, Pholiota, and Inonotus [1] [2]. Their presence in traditional medicinal mushrooms like "Sanghuang" (Phellinus linteus) has stimulated research into their potential health benefits, which include anti-inflammatory, antioxidant, and anticancer properties [3] [2]. Recent studies have begun to elucidate the specific molecular pathways through which these compounds exert their effects, providing insights that could lead to their development as therapeutic agents for various conditions, including inflammatory disorders, neurodegenerative diseases, and cancer.
The structural foundation of both this compound and hispidin consists of a characteristic pyrone ring (also known as a 2-pyrone or pyran-2-one) coupled to a styryl group, but with important differentiating features:
This compound (4-hydroxy-6-(4-hydroxystyryl)-2-pyrone) features a simpler molecular architecture with two hydroxyl groups positioned at the 4-position of the pyrone ring and the 4'-position (para) of the phenyl ring [1]. This relatively simple substitution pattern contributes to its specific chemical properties and biological activity.
Hispidin (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) possesses an additional hydroxyl group at the 3'-position (meta) of the phenyl ring, creating a catechol moiety (3',4'-dihydroxyphenyl) that significantly enhances its antioxidant potential and chemical reactivity compared to this compound [1] [3]. This structural difference is a key determinant of their divergent biological activities.
The biosynthetic pathway connecting these compounds reveals their metabolic relationship and provides context for their structural differences:
Enzymatic conversion: Research has identified that hispidin is biosynthesized from this compound through the action of a specific hydroxylase enzyme [1]. This enzyme catalyzes the addition of a hydroxyl group at the 3'-position of this compound's phenyl ring, converting it to hispidin.
Evolutionary conservation: This biosynthetic relationship appears to be conserved across various fungal species, including Polyporus hispidus and related species, indicating its fundamental importance in the metabolic pathways of these organisms [1].
Table 1: Comparative Structural and Biosynthetic Characteristics
| Characteristic | This compound | Hispidin |
|---|---|---|
| Chemical Name | 4-hydroxy-6-(4-hydroxystyryl)-2-pyrone | 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone |
| Molecular Formula | C₁₃H₁₀O₄ | C₁₃H₁₀O₅ |
| Hydroxyl Groups | 4-position (pyrone) and 4'-position (phenyl) | 4-position (pyrone), 3' and 4'-positions (phenyl) |
| Key Structural Feature | Simple hydroxystyryl | Catechol-containing styryl |
| Biosynthetic Precursor | Earlier pathway intermediate | Derived from this compound via hydroxylation |
| Primary Natural Sources | Pholiota squarroso-adiposa, Gymnopilus spectabilis, Gymnopilus decurrens [1] | Phellinus linteus, Inonotus hispidus, Phellinus igniarius [4] [3] [5] |
Both this compound and hispidin exhibit significant anti-inflammatory activity, though through partially distinct mechanisms and with different potencies:
Hispidin has been extensively studied for its potent anti-inflammatory effects across multiple experimental models. In LPS-induced RAW264.7 macrophages, hispidin treatment (at concentrations of 5-20 μg/mL) significantly reduced the production of nitric oxide (NO), a key inflammatory mediator [3]. This effect was achieved through the suppression of iNOS expression, the enzyme responsible for inflammatory NO production. Additional studies in BV-2 microglial cells confirmed these findings, demonstrating that hispidin inhibits LPS-induced NO production and iNOS expression through ROS-dependent MAPK signaling pathways [4]. The compound effectively suppressed the activation of JNK, ERK, and p38 MAPKs, all critical components of inflammatory signaling cascades.
Mechanistic depth: Signaling studies have revealed that hispidin markedly suppresses LPS-induced mitogen-activated protein kinases (MAPK) and JAK1/STAT3 activation, although it appears to have minimal direct effect on the NF-κB signaling pathway in certain cellular contexts [4] [3]. This specific mechanism of action distinguishes hispidin from many conventional anti-inflammatory compounds and suggests potential applications where NF-κB inhibition might produce undesirable side effects.
This compound also demonstrates anti-inflammatory activity, though the available research is less extensive than for hispidin. Its structural position as a biosynthetic precursor to hispidin suggests it may share some anti-inflammatory mechanisms, though likely with reduced potency due to the absence of the catechol moiety that enhances hispidin's antioxidant and free radical-scavenging capabilities.
The redox-modulating properties of these compounds represent one of their most significant differences, directly attributable to their structural variations:
Hispidin possesses potent antioxidant activity due to its catechol structure, which enables efficient scavenging of various reactive oxygen species (ROS) [3]. Experimental evidence indicates that hispidin's antioxidant capacity is approximately 3-5 times greater than water-soluble vitamin E and comparable to synthetic antioxidants like BHA (butylated hydroxyanisole) and caffeic acid [3]. This robust antioxidant activity contributes significantly to its anti-inflammatory and potential neuroprotective effects.
This compound, while still exhibiting some antioxidant capacity due to its phenolic hydroxyl groups, demonstrates substantially lower free radical-scavenging activity compared to hispidin. The absence of the ortho-dihydroxy (catechol) structure in this compound limits its ability to stabilize the radical intermediate through hydrogen bonding or resonance, resulting in reduced antioxidant efficacy.
Research into the antiproliferative effects of these compounds has revealed promising activity against various cancer cell types:
Hispidin has demonstrated significant anticancer potential in multiple experimental models. A 2024 study on human osteosarcoma Saos2 cells showed that hispidin significantly reduced cancer cell viability in a dose-dependent manner [5]. Computational PASS (Prediction of Activity Spectra for Substances) analysis identified hispidin as possessing 19 different anti-neoplastic activities, suggesting multiple potential mechanisms of action [5]. Molecular docking studies further indicated that hispidin acts as a good inhibitor for five different cancer-related targets, with molecular dynamics simulations confirming the stability of hispidin-protein complexes [5].
Comparative mechanisms: While direct comparative studies on this compound's anticancer activity are limited in the available literature, its structural relationship to hispidin suggests it may share some antiproliferative properties, though likely with reduced potency due to its simpler substitution pattern and lower antioxidant capacity.
Table 2: Experimentally Demonstrated Biological Activities
| Biological Activity | This compound | Hispidin |
|---|---|---|
| Anti-inflammatory Effects | Limited direct evidence; expected based on structural relationship | Strong inhibition of NO production; reduction of IL-6; suppression of iNOS expression [4] [3] |
| Antioxidant Capacity | Moderate (single phenolic OH) | High (3-5× vitamin E; comparable to BHA/caffeic acid) [3] |
| Anticancer Activity | Limited direct evidence | Dose-dependent reduction in Saos2 osteosarcoma viability; inhibition of multiple cancer targets [5] |
| Xanthine Oxidase Inhibition | Not reported | Potent inhibition (potential gout treatment) [6] |
| Neuroprotective Potential | Not reported | Inhibition of microglial activation; potential for neurodegenerative diseases [4] |
| Enzymatic Conversion | Substrate for hispidin biosynthesis [1] | End product of biosynthetic pathway |
Beyond the primary activities discussed above, these compounds show potential for several other therapeutic applications:
Hispidin has demonstrated inhibitory activity against xanthine oxidase, a key enzyme involved in uric acid production, suggesting potential applications in gout treatment [6]. Additionally, its effects on microglial activation and neuroinflammatory processes indicate potential neuroprotective applications for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders [4].
Metabolic applications: Preliminary research suggests both compounds may influence metabolic processes, though hispidin has been more extensively studied in this context, with evidence supporting potential applications in glycemic regulation and metabolic syndrome [3] [2].
The molecular mechanisms through which hispidin exerts its biological effects have been partially elucidated, revealing interactions with several key signaling pathways:
Figure 1: Hispidin Modulation of Inflammatory Signaling Pathways - This diagram illustrates the key molecular pathways through which hispidin exerts its anti-inflammatory effects, particularly highlighting its suppression of MAPK and JAK/STAT signaling with minimal direct effect on NF-κB pathways [4] [3].
Detailed mechanistic studies have provided evidence for the specific molecular interactions through which hispidin modulates cellular signaling:
MAPK pathway modulation: In LPS-stimulated RAW264.7 macrophages and BV-2 microglial cells, hispidin treatment resulted in dramatic suppression of phosphorylated JNK, ERK, and p38 MAPK proteins, indicating direct inhibition of these key signaling molecules [4] [3]. This suppression correlated with reduced expression of iNOS and decreased production of nitric oxide, confirming the functional significance of MAPK inhibition in hispidin's anti-inflammatory effects.
JAK/STAT pathway inhibition: Hispidin treatment also suppressed LPS-induced activation of JAK1 and STAT3 phosphorylation, providing an additional mechanism for its anti-inflammatory activity [3]. This effect is particularly significant given the importance of JAK/STAT signaling in cytokine production and immune cell activation.
Transcription factor targeting: While hispidin demonstrated significant effects on MAPK and JAK/STAT signaling, studies consistently showed that it does not directly inhibit NF-κB activation or IκB-α degradation in LPS-stimulated cells [4] [3]. This selective pathway inhibition distinguishes hispidin from many conventional anti-inflammatory compounds and may contribute to a more favorable side effect profile.
The experimental characterization of this compound and hispidin has utilized various biological systems that provide appropriate contexts for investigating their activities:
Cellular models: Multiple studies have employed murine macrophage cell lines (RAW264.7) and microglial cells (BV-2) to investigate the anti-inflammatory properties of hispidin [4] [3]. These systems provide robust platforms for studying immune cell responses and inflammatory signaling pathways. For anticancer evaluation, human osteosarcoma cells (Saos2) and other cancer cell lines have been utilized to assess antiproliferative effects and mechanisms [5].
Enzymatic systems: In vitro enzymatic assays have been employed to study specific molecular interactions, such as hispidin's inhibition of xanthine oxidase, using bovine milk xanthine oxidase (BXO) as a model system [6]. These reductionist approaches allow for precise characterization of direct molecular interactions without the complexity of whole-cell systems.
Researchers working with these compounds should consider several methodological aspects based on the established literature:
Dosage considerations: Effective concentrations of hispidin in cellular models typically range from 5-20 μg/mL, with specific optimal concentrations varying based on cell type and experimental endpoint [4] [3]. Dose-response studies are essential when establishing new experimental systems.
Temporal factors: The timing of compound administration relative to inflammatory stimuli (e.g., LPS) significantly influences observed effects. Pretreatment protocols (e.g., 1-2 hours prior to stimulus) are commonly employed to assess preventive effects, while co-treatment or post-treatment designs can evaluate therapeutic potential [4].
Validation methodologies: Comprehensive assessment of compound effects should include multiple complementary approaches:
Figure 2: Standard Experimental Workflow for Evaluating Anti-inflammatory Activity - This diagram outlines the common methodological approach used in the literature to assess the anti-inflammatory effects of hispidin and related compounds, highlighting key cell models, treatment parameters, and analytical techniques [4] [3].
The comprehensive analysis of this compound and hispidin reveals two structurally related compounds with distinct biological profiles and research applications. Hispidin emerges as the more extensively studied compound with broader demonstrated bioactivity, including potent anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects. Its catechol structure confers enhanced antioxidant capacity and likely contributes to its greater potency across multiple biological systems. This compound, while less thoroughly characterized, represents an important biosynthetic precursor with demonstrated presence in various fungal species and likely shares some biological activities with hispidin, though with potentially reduced efficacy.
Several promising research avenues remain underexplored for both compounds:
Direct comparative studies systematically evaluating the relative potency of this compound and hispidin across the same experimental systems are needed to establish definitive structure-activity relationships.
Therapeutic synergy: Given their biosynthetic relationship, investigations into potential synergistic effects between these compounds could reveal enhanced therapeutic applications.
In vivo validation: While substantial in vitro data exists for hispidin, more comprehensive in vivo studies are needed to establish pharmacokinetic profiles, bioavailability, and therapeutic efficacy in whole-organism contexts.
Molecular optimization: Structure-activity relationship (SAR) studies could guide the development of synthetic analogs with enhanced potency, selectivity, or pharmacokinetic properties while maintaining favorable safety profiles.
| Species | Enzyme Name/Type | Preferred Starter Substrate(s) | Apparent Km (Substrate) | Key Product(s) | Tissue/Context |
|---|
| Equisetum arvense (Field Horsetail) [1] | Styrylpyrone Synthase (SPS) | - p-Coumaroyl-CoA
Equisetum arvense SPS exhibits relatively high Km values (220-230 µM), indicating a lower affinity for its hydroxycinnamoyl-CoA substrates compared to many plant chalcone synthases [1]. Its activity is optimized at pH 7.5 for p-coumaroyl-CoA and pH 7.0 for caffeoyl-CoA [1].
Structural analysis reveals that SPS enzymes belong to the type III polyketide synthase (PKS) family and share high sequence and structural homology with chalcone synthases (CHS) and stilbene synthases (STS) [5]. The key to SPS function lies in its active site geometry:
This standard protocol is used to detect SPS activity and determine kinetic parameters like Km [1].
This approach, used in studies of Equisetum species, integrates metabolomics and transcriptomics to link SPS gene expression to metabolite accumulation [6].
The diagram below illustrates the logical workflow for a multi-omics study of styrylpyrone biosynthesis, integrating the experimental protocols described above.
The core chemical reaction catalyzed by SPS across all species is summarized in the following pathway.
The table below summarizes the experimental data found for bisnoryangonin and hispidin, another styrylpyrone compound often studied alongside it.
| Compound Name | Reported Antioxidant Activity & Experimental Data | Natural Source Identified |
|---|
| This compound | Exhibited significant radical scavenging activity in multiple assays [1] [2]:
• ABTS Radical Cation: Significant scavenging activity [1] [2].
• DPPH Radical: Significant scavenging activity [1] [2].
• Superoxide Radical Anion: Significant scavenging activity [1] [2]. | Fruiting bodies of the mushroom Gymnopilus spectabilis [1] [2]. |
| 11-Methoxy-bisnoryangonin | A biosynthetic pathway was established in engineered E. coli, but the available study focuses on the production method and does not provide quantitative data on its antioxidant activity [3] [4]. | Produced artificially in engineered E. coli; the key gene (pnpks) was identified in black pepper (Piper nigrum) [3] [4]. |
| Hispidin | Displayed significant antioxidant activity, directly compared with this compound in the same study [1] [2]:
• ABTS Radical Cation: Significant scavenging activity [1] [2].
• DPPH Radical: Significant scavenging activity [1] [2].
• Superoxide Radical Anion: Significant scavenging activity [1] [2]. | Fruiting bodies of the mushroom Gymnopilus spectabilis [1] [2]. |
For researchers looking to replicate or compare methods, here are the detailed experimental protocols from the study on Gymnopilus spectabilis [1].
Superoxide Radical Anion Scavenging Activity
ABTS Radical Cation Scavenging Activity
DPPH Radical Scavenging Activity
Although antioxidant data for 11-methoxy-bisnoryangonin is lacking, a recent study successfully constructed an artificial biosynthetic pathway for its production in engineered E. coli. The pathway is a useful reference for producing this derivative for further testing [3] [4]. The following diagram illustrates this engineered pathway:
This engineered system achieved a production titer of 52.8 mg/L in a minimal glucose medium, providing a sustainable method to obtain this derivative for future bioactivity studies [3] [4].
To build a more comprehensive comparison guide, you may need to explore deeper for data on other derivatives. Here are some suggestions:
This compound is a natural styrylpyrone compound. One identified source is the mushroom Gymnopilus spectabilis [1]. A closely related derivative, 11-methoxy-bisnoryangonin, has been investigated for its potential bioactivities.
Research indicates that styrylpyrone compounds, like kavain found in Kava root, are associated with effects on the nervous system, such as anesthetic, sedative, and anxiolytic properties [2] [3]. Other styrylpyrones from mushrooms have shown a range of important biological effects, including anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral activities [2] [3].
A significant scientific achievement relevant to your query is the de novo biosynthesis of 11-methoxy-bisnoryangonin in a laboratory strain of E. coli [2] [3]. This process creates a "synthetic" supply of the compound through microbial fermentation, bypassing the need for extraction from natural plant or mushroom sources.
The engineered biosynthetic pathway in E. coli uses a simple carbon source like glucose to produce the target compound. The following diagram outlines the key steps and genes involved in this process.
The experimental protocol for this microbial production is summarized below:
Experimental Summary for Microbial Production [2] [3]
| Aspect | Description |
|---|---|
| Objective | De novo production of 11-methoxy-bisnoryangonin from glucose in E. coli. |
| Host Strain | Engineered E. coli ∆COS1 (an L-tyrosine overproducing strain). |
| Key Genes | pET-opT5M plasmid: optal (TAL), sam5 (C3H), com (COMT). pET22-4P plasmid: 4cl2nt (4CL), pnpks (SPS). |
| Culture Conditions | Minimal glucose medium with ampicillin & kanamycin; 24-hour culture. |
| Key Achievement | Production titer of 52.8 mg/L, an 8.5-fold increase over the parental strain. |
Styrylpyrones are a class of natural products with a distinct chemical structure, often characterized as yellow polyphenol pigments in fungi. They are recognized for a wide spectrum of biological activities, making them interesting for drug discovery and development [1].
The table below summarizes the key activities and natural sources of several important styrylpyrone compounds.
| Compound Name | Reported Biological Activities | Natural Source |
|---|---|---|
| Hispidin | Antioxidant; Protein Kinase C (PKC) inhibitor; β-secretase (BACE1) inhibitor; cytotoxic activity [1]. | Medicinal fungi (e.g., Phellinus linteus, P. igniarius) [1]. |
| Hispolon | Yellow pigment; biological activities implied (specific mechanisms not detailed in available text) [1]. | Medicinal fungi (e.g., Inonotus hispidus) [1]. |
| Inotilone | Potent cyclooxygenase (COX) and xanthine oxidase (XO) inhibitor [1]. | Medicinal fungi (e.g., Inonotus species) [1]. |
| 11-Methoxy-Bisnoryangonin | Anxiolytic potential (via interaction with GABAA receptors, inferred from related compound kavain) [2]. | Engineered Escherichia coli; also found in plants like Piper methysticum [2]. |
| SPD (Styrylpyrone Derivative) | Antiproliferative agent; induces apoptosis in human breast cancer cells (MCF-7) [3]. | Plants of the Goniothalamus genus [3]. |
| Phelligridins | Cytotoxic activity [1]. | Medicinal fungi (e.g., Phellinus igniarius) [1]. |
While a full comparative guide with standardized data is not feasible from the search results, several studies provide insightful experimental details on the mechanism of action for specific styrylpyrone compounds.
The following diagram illustrates the established apoptotic pathway for the styrylpyrone derivative (SPD) in MCF-7 cells.
The current research landscape suggests several important considerations for professionals in the field:
This compound is a styrylpyrone, a class of natural compounds found in various plants and mushrooms [1]. Here are its key characteristics:
| Feature | Description |
|---|---|
| Chemical Class | Styrylpyrone [1] |
| Natural Sources | Found in plants like Piper nigrum (black pepper) and mushrooms such as Pholiota squarroso-adiposa [1] [2]. |
| Biosynthetic Role | Produced by a Styrylpyrone Synthase (SPS) via lactonization of a linear triketide intermediate [1]. |
| Reported Bioactivities | Research mentions styrylpyrones, as a chemical class, have shown important biological effects, including anti-inflammatory activity, though direct evidence for this compound itself is not detailed in these results [1]. |
The connection between this compound and anti-inflammatory activity is primarily based on the properties of its chemical family and its biosynthesis.
To build a comprehensive comparison guide for researchers, you can focus on these investigative approaches:
The diagram below summarizes a potential experimental workflow to validate the anti-inflammatory activity of this compound, based on common approaches for studying such compounds.
Cytotoxicity assays are essential for evaluating the potential of a substance to cause cell damage or death. They are broadly used in drug development, toxicology, and biomedical research [1] [2] [3]. The choice of assay depends on the mechanism of toxicity you intend to investigate, such as cell membrane integrity, metabolic activity, or enzymatic activity [2].
The table below summarizes the most common types of assays, their principles, and key applications.
| Assay Type | Principle of Detection | Key Applications |
|---|---|---|
| Colorimetric Assays (e.g., MTT, MTS, XTT) [2] [3] | Measures reduction of tetrazolium salts to colored formazan products by metabolically active cells. | Assessment of cell viability, proliferation, and metabolic activity; widely used in drug screening. |
| Enzyme Release Assays (e.g., LDH, G6PD) [1] [4] [5] | Quantifies release of cytoplasmic enzymes (lactate dehydrogenase, glucose-6-phosphate dehydrogenase) upon cell membrane damage. | Evaluation of cell membrane integrity and necrotic cell death; suitable for real-time monitoring. |
| Dye Exclusion Assays (e.g., Trypan Blue) [1] [2] [3] | Differentiates live and dead cells based on the ability of intact cell membranes to exclude specific dyes. | Cell counting and basic viability assessment; simple and rapid. |
| Fluorometric Assays (e.g., alamarBlue, CFDA-AM) [1] [2] | Utilizes fluorescent dyes that are modified by cellular enzymes or retained within live cells. | Sensitive measurement of cell viability and metabolic function; adaptable for high-throughput screening. |
| Luminometric Assays (e.g., ATP assay) [2] [3] | Measures cellular ATP levels, which correlate with the number of metabolically active cells. | Highly sensitive determination of cell viability and cytotoxicity; often considered a gold standard. |
Here are the standard protocols for two widely used and complementary assays: the MTT assay (measuring metabolic activity) and the LDH assay (measuring membrane integrity).
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells.
The Lactate Dehydrogenase (LDH) release assay quantifies the level of the cytosolic enzyme LDH in the culture medium, which is released when the cell membrane is damaged.
To help visualize the experimental process and potential mechanisms, the following diagrams outline a general cytotoxicity assessment workflow and a key signaling pathway often investigated in cell death studies.
Cytotoxicity Assessment Workflow: This flowchart illustrates the key stages of a standard cytotoxicity study, from cell preparation to data interpretation, highlighting different assay pathways [2] [3].
General Cell Death Signaling Pathway: This diagram shows a simplified pathway through which a cytotoxic compound can induce cellular stress, activate key signaling molecules (like p38, JNK, and PI3K/AKT), and lead to different cell death outcomes such as apoptosis, necrosis, or autophagy [6] [7] [8].
The table below summarizes key approaches for optimizing and validating biosynthetic pathways, which form the foundation for confirming a pathway like the one for bisnoryangonin.
| Strategy | Key Principle | Application in Validation |
|---|---|---|
| Combinatorial Pathway Assembly [1] | Creates libraries of pathway variants by mixing different genetic parts (promoters, RBSs, enzyme variants). | Testing numerous pathway configurations to find the optimal one that maximizes product titer, helping to confirm the pathway's functionality. |
| Biosensor-Driven Screening [1] | Uses a biological sensor (e.g., a transcription factor) that produces a detectable signal (like fluorescence) in the presence of the target molecule. | Enables high-throughput screening of large cell libraries to rapidly identify high-producing strains, indirectly validating the pathway's activity. |
| Orthogonal Expression [1] | Engineers pathway genes to be expressed using a system independent of the host's native regulation (e.g., using a unique sigma factor). | Reduces host interference and metabolic burden, making the pathway's performance more predictable and easier to study. |
| Statistical/Machine Learning Modeling [1] | Uses data from a characterized subset of pathway variants to train a model that predicts optimal configurations. | Identifies key determinants for pathway performance and validates their significance, moving beyond trial-and-error. |
| Cell and Tissue Culture Systems [2] | Uses controlled in vitro systems like cell suspension or hairy root cultures to study plant metabolite pathways. | Provides a stable, reproducible environment to manipulate and test biosynthetic pathways independent of whole-plant variables. |
Building on the strategies above, the following workflow, adapted from successful efforts in optimizing naringenin production in E. coli, provides a template for validating the this compound pathway [1]. The process is iterative, following a Design-Build-Test-Learn (DBTL) cycle.
The diagram below outlines the key stages of this workflow [1]:
Design Phase: Selection of biosynthetic genes is critical. For a polyketide like this compound, this involves identifying the specific polyketide synthase (PKS) and any accessory enzymes [3]. Genetic part libraries (e.g., promoters with varying strengths) are chosen to create diversity for testing [1].
Build Phase: Employ DNA assembly techniques like Golden Gate or Cross-Lapping In Vitro Assembly (CLIVA) to efficiently combine the genetic parts and create a large library of pathway variants in your chosen microbial host (e.g., E. coli or S. cerevisiae) [1].
Test Phase: First, use a biosensor-based screen (if available for your compound or a close analog) to rapidly sort through the library. Follow this with precise analytical methods like LC-MS or HPLC to quantitatively measure this compound production in the top-performing strains [1]. This step provides the crucial data that confirms successful pathway function.
Learn Phase: Analyze the data to identify which enzyme variants and promoter strengths led to the highest production. Use this data to train a statistical or machine learning model (e.g., linear regression, random forests) which can then predict further, more optimal pathway configurations, guiding the next DBTL cycle [1].
This compound is a polyketide-derived compound [3]. The validation strategies discussed are highly applicable, as research groups like the Biosynthetic Pathway Engineering group at DTU explicitly focus on understanding and engineering pathways that involve polyketide synthases (PKSs) [3]. The core challenge of balancing enzyme expression and metabolic flux is universal across secondary metabolite pathways.
The table below summarizes a microbial biosynthetic production method and associated analytical techniques used for styrylpyrone compounds.
| Method Category | Method Name/Type | Key Steps/Technique | Target Compound | Reported Yield/Outcome |
|---|---|---|---|---|
| Biosynthetic Production | De novo biosynthesis in engineered E. coli [1] | Five-enzyme pathway from L-tyrosine in a engineered E. coli ∆COS1 strain cultured in minimal glucose medium [1] | 11-methoxy-bisnoryangonin (a styrylpyrone) [1] | 52.8 mg/L from a simple glucose medium after 24 hours [1] |
| Analytical & Characterization | LC-PDA-ELSD (Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection) [2] | Used for quantification of 11 compounds, including triterpenoids and fatty acids; high precision with intra- and inter-day relative standard deviations below 3% [2] | Triterpenoids and fatty acids in Chaga mushroom (contains styrylpyrones) [2] | Calibration curves showed excellent linearity; recoveries ranged from 91% to 104% [2] |
| Analytical & Characterization | LC-DAD-QToF (Liquid Chromatography with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry) [2] | Used for quantification of phenolic compounds; also employed for untargeted metabolomic screening [2] | Phenolics (e.g., hispidin, a styrylpyrone) in Chaga mushroom [2] | Tentatively identified 103 compounds from diverse chemical groups [2] |
For the high-yield biosynthetic method, the experimental workflow is as follows [1]:
optal, sam5, and com genes, responsible for producing ferulic acid from intracellular L-tyrosine.4cl2nt and pnpks genes, which convert ferulic acid into the final styrylpyrone product, 11-methoxy-bisnoryangonin.The following diagram illustrates this engineered biosynthetic pathway within the E. coli system.